2,4,8,10-Tetraazaspiro[5.5]undecane
Description
Properties
CAS No. |
180-60-9 |
|---|---|
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2,4,8,10-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H16N4/c1-7(2-9-5-8-1)3-10-6-11-4-7/h8-11H,1-6H2 |
InChI Key |
QYPOGYLFHNBTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CNCN1)CNCNC2 |
Origin of Product |
United States |
Escaping Flatland: Physicochemical Profiling and Methodological Workflows for Tetraazaspiro[5.5]undecane Derivatives
Architectural Overview: The Power of Orthogonality
In modern molecular design, escaping the "flatland" of planar aromatics is a critical strategy for improving physicochemical properties such as aqueous solubility, target specificity, and metabolic stability. The tetraazaspiro[5.5]undecane scaffold represents a masterclass in 3D molecular architecture. Characterized by a central spiro carbon (C6) that forces two nitrogen-containing six-membered rings into orthogonal planes, this structural motif inherently disrupts π-stacking aggregation.
Depending on the functionalization of the nitrogen heteroatoms and the spiro-ring periphery, this core can be tuned for vastly different applications—ranging from highly insensitive energetic materials to precision biomedical ligands. This whitepaper dissects the physicochemical characteristics of three primary tetraazaspiro[5.5]undecane subclasses, providing actionable, self-validating protocols for their synthesis and evaluation.
Fig 1: Property mapping of the orthogonal tetraazaspiro[5.5]undecane core and its applications.
Subclass Deep Dives: Physicochemical Characterization
Energetic Materials: TNSU
The derivative 2,4,8,10-tetranitro-2,4,8,10-tetraazaspiro[5.5]undecane (TNSU) is a spiro bicyclic nitramine. Unlike standard cyclic nitramines such as RDX, TNSU leverages the spiro-fusion to lock both rings into rigid chair conformations, with two nitramine groups occupying equatorial positions and two occupying axial positions.
This rigid conformation yields an unusually high crystal density (1.739 g/cm³) while maintaining an average C-N-C angle of 115.2°, which deviates from ideal tetrahedral geometry due to spiro-strain1. The causality here is critical: the orthogonal packing prevents the slip-planes that typically make energetic materials sensitive to mechanical shock, rendering TNSU significantly less sensitive to impact than benchmark materials like β-HMX.
Biomedical Ligands: Spirocarbon Complexes
The derivative 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione (often referred to as "spirocarbon") acts as a highly effective bidentate ligand. The presence of the amide groups allows for pH-dependent lipophilicity and robust coordination with transition metal cations (Co²⁺, Cu²⁺, Zn²⁺).
When spirocarbon coordinates with a metal, the lone pairs from the amide nitrogens and oxygens donate into the metal's d-orbitals. This electron delocalization causes a measurable bathochromic (red) shift in the UV-Vis spectrum. Furthermore, molecular docking confirms that this specific spiro-dione scaffold binds effectively to α-synuclein via targeted hydrogen bonding, making it a molecule of high interest in neurodegenerative research2.
Pharmacological Agents: Thione Derivatives
Substituting the dione with a thione yields 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione . The introduction of sulfur—a larger, more polarizable atom than oxygen—drastically alters the molecule's dipole moment and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. In-silico Density Functional Theory (DFT) utilizing the B3LYP functional and 6-311++G(d,p) basis set reveals a highly polarizable electron cloud that enhances binding affinity to BRD4 proteins, resulting in validated anti-lung cancer activity 3.
Quantitative Data Synthesis
To facilitate rapid comparative analysis, the physicochemical and biological parameters of the discussed derivatives are summarized below.
Table 1: Crystallographic and Physicochemical Parameters of TNSU
| Parameter | Value | Structural Implication |
| Space Group | Monoclinic, C2/c | Indicates a highly symmetrical, densely packed crystal lattice. |
| Density (Dx) | 1.739 g/cm³ | Provides high energy density while maintaining structural stability. |
| Average N-N Bond | 1.383 Å | Typical for stable nitramines, preventing spontaneous decomposition. |
| Average C-N-C Angle | 115.2° | Deviation from ideal tetrahedral angle highlights inherent spiro-strain. |
Table 2: Biological Activity and ADMET Profile of Tetraazaspiro[5.5]undecane Derivatives
| Derivative | Primary Target | Binding Affinity / IC50 | Key Physicochemical Trait |
| Spirocarbon (2,8-dione) | α-synuclein | High affinity (H-bonding) | pH-dependent lipophilicity; strong transition metal chelation. |
| Thione Derivative | BRD4 Proteins | 20 - 36 µM (Anti-cancer) | Favorable SwissADME profile; high polarizability via sulfur substitution. |
Methodological Frameworks
To ensure reproducibility, the following protocols are designed as self-validating systems. We employ ultrasound irradiation for synthesis, a green chemistry approach that utilizes acoustic cavitation to overcome the high activation energy barrier of spiro-ring closure .
Protocol: Ultrasound-Assisted Synthesis & Validation of Spirocarbon-Metal Complexes
Step 1: Equimolar Dissolution
-
Action: Dissolve 2 mmol of barbituric acid, 1 mmol of urea, and the selected primary amine in a highly polar aprotic solvent (e.g., DMSO).
-
Causality: Polar aprotic solvents prevent the solvation of nucleophilic nitrogen centers, maintaining their high reactivity required for the subsequent multi-component spiro-cyclization.
Step 2: Catalyst Addition
-
Action: Add 10 mol% of p-Toluenesulfonic acid (p-TSA).
-
Causality: p-TSA is selected because its bulky counterion does not competitively bind to the intermediate, while its strong acidity perfectly activates the carbonyl carbon for nucleophilic attack, facilitating the condensation.
Step 3: Ultrasound Irradiation
-
Action: Subject the reaction vessel to ultrasound irradiation (typically 40 kHz) at 45°C for 45 minutes.
-
Causality: Acoustic cavitation generates localized microscopic hotspots of extreme temperature and pressure. This localized energy rapidly overcomes the significant steric hindrance involved in forming the orthogonal [5.5] spiro junction, reducing reaction time from hours to minutes.
Step 4: Metal Coordination
-
Action: Introduce an equimolar aqueous solution of the target transition metal chloride (e.g., CoCl₂ or CuCl₂) to the purified spirocarbon. Adjust pH to 7.4 using a mild buffer.
-
Causality: Precise pH control ensures the amide nitrogens are deprotonated enough to act as Lewis bases, but prevents the metal cation from precipitating out as an insoluble hydroxide.
Step 5: Validation Checkpoint (Self-Validating System)
-
Action: Run a UV-Vis spectrum of the resulting complex against a blank of the uncoordinated ligand.
-
System Logic: A successful coordination must exhibit a bathochromic (red) shift of at least 15-20 nm alongside the appearance of new absorption maxima in the long-wavelength region.
-
Causality: The donation of lone pairs from the spirocarbon to the metal d-orbitals lowers the energy gap of the π-π* transitions. If no shift is observed, the coordination has failed, likely due to competitive hydrolysis or improper pH control.
Fig 2: Ultrasound-assisted synthesis and validation workflow for spirocarbon metal complexes.
Conclusion
The tetraazaspiro[5.5]undecane scaffold is a highly versatile structural core. By understanding the causality between its orthogonal 3D geometry and its resulting physicochemical traits—whether that is the impact insensitivity of TNSU, the metal-chelating ability of spirocarbon, or the high polarizability of its thione derivatives—researchers can rationally design next-generation compounds that successfully navigate the complex landscapes of both energetic materials and advanced pharmacokinetics.
References
-
Lowe-Ma, C. K. (1990). Structure of 2,4,8,10-tetranitro-2,4,8,10-tetraazaspiro[5.5]undecane (TNSU), an energetic spiro bicyclic nitramine. Acta Crystallographica Section C. 1
-
Starykovych, L. S., et al. (2025). Synthesis and study of the biological activity of spirocarbon and its complexes with cations of transition elements. ResearchGate. 2
-
ResearchGate Contributors. (2025). Synthesis, in-Silico investigations, molecular docking, ADMET, and anti-lung cancer activity studies of 1,2,4,5-tetraazaspiro [5.5] undecane-3-thione. ResearchGate. 3
-
Astaraki, A. M., et al. (2008). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. SID.ir.
Sources
Thermodynamic Stability and Conformational Dynamics of 2,4,8,10-Tetraazaspiro[5.5]undecane Scaffolds in Drug Discovery
Executive Summary
The shift from flat, planar aromatics to sp3 -rich architectures represents a paradigm change in modern drug discovery. Among these advanced structural motifs, spirocyclic polyamines—specifically the 2,4,8,10-tetraazaspiro[5.5]undecane framework—offer unparalleled rigidity and metabolic resistance. As a Senior Application Scientist, I have observed that the successful integration of this scaffold into pharmaceutical pipelines depends entirely on understanding its thermodynamic behavior. This technical guide dissects the thermodynamic stability of the tetraazaspiro[5.5]undecane core, provides self-validating experimental workflows for structural profiling, and establishes the mechanistic causality between its conformational energy landscape and its pharmacokinetic advantages.
Structural and Thermodynamic Fundamentals
The 2,4,8,10-tetraazaspiro[5.5]undecane system is characterized by two intersecting six-membered rings joined at a single quaternary spiro carbon. The thermodynamic stability of this core is fundamentally dictated by its conformational geometry.
X-ray crystallographic studies of its derivatives reveal that the rings predominantly adopt a highly stable chair-chair conformation (). In this state, the mean C–N–C bond angle is approximately 115.2°, which slightly deviates from the ideal tetrahedral angle (109.5°). This deviation introduces a minor degree of ring strain; however, the overall thermodynamic minimum is achieved because the chair conformation minimizes 1,3-diaxial interactions and torsional strain.
The torsion angles around the six-membered rings typically range from 49.2° to 57.9° (with a mean of 53.8°), compared to the 60° angle of an ideal cyclohexane chair. This "flattened" chair geometry is a thermodynamic compromise that accommodates the bulky nitrogen heteroatoms while maintaining the structural integrity of the spiro junction. In highly substituted derivatives, such as tetraones, the rings may alternatively adopt a flattened-boat conformation to alleviate specific steric clashes, maintaining a precise dihedral angle (e.g., ~59.3°) between substituents to preserve thermodynamic equilibrium ().
Quantitative Thermodynamic Data
To effectively utilize this scaffold in drug design, researchers must quantify its structural and energetic metrics. Polyamines generally exhibit entropy-driven thermodynamic stability due to the release of ordered water molecules upon folding or target binding, accompanied by a small enthalpy contribution (). The table below summarizes the key parameters defining the stability of the 2,4,8,10-tetraazaspiro[5.5]undecane core.
| Parameter | Value / Range | Experimental Method | Causality / Implication |
| Mean C-N-C Angle | 115.2° ± 0.4° | X-ray Crystallography | Deviation from ideal sp3 indicates minor ring strain, compensated by the rigid spiro-junction. |
| Ring Torsion Angle | 49.2° – 57.9° | X-ray Crystallography | Confirms a flattened chair conformation, minimizing 1,3-diaxial steric clashes. |
| Spiro-Carbon Shift | δC 56.0 – 58.5 ppm | 13 C NMR Spectroscopy | Validates the quaternary spiro center; the chemical shift indicates a highly shielded, stable node. |
| Enthalpy ( ΔH ) | Small, negative | Isothermal Calorimetry | Stability is driven by internal hydrogen bonding and van der Waals interactions within the lattice. |
| Entropy ( ΔS ) | Large, positive | Isothermal Calorimetry | Entropy-driven stability due to solvent displacement and the inherent rigidity of the sp3 scaffold. |
Experimental Workflows for Stability Profiling
Robust data generation requires self-validating experimental designs. The following protocols detail the synthesis and thermodynamic evaluation of tetraazaspiro[5.5]undecane derivatives, ensuring that every step includes a mechanistic rationale and a strict quality control checkpoint.
Protocol 1: Multicomponent Synthesis and Structural Validation
Rationale: A one-pot multicomponent condensation (e.g., using urea, formaldehyde, and a substituted aldehyde) is thermodynamically favored over stepwise macrocyclization. It leverages the anomeric effect to drive the formation of the spiro center, thereby overcoming the high entropic cost of sequential ring closure.
-
Reaction Setup: Combine the aldehyde, urea, and a catalytic amount of an eco-friendly acid (e.g., K-10 clay) in a solvent-free environment.
-
Thermal Activation: Subject the mixture to microwave irradiation or thermal heating at 100°C for 15-30 minutes.
-
Causality: Microwave heating ensures uniform energy distribution, kinetically trapping the thermodynamically stable spiro product before alternative degradation pathways can occur.
-
-
Isolation: Wash the crude product with hot ethanol and recrystallize to achieve >98% purity.
-
Self-Validation Check: Perform 13 C NMR spectroscopy. The protocol is validated only if the characteristic spiro-carbon peak appears at δC ~57-58 ppm and alkene protons are entirely absent. This confirms complete cyclization rather than linear oligomerization.
Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Rationale: ITC directly measures the heat released or absorbed during structural transitions, allowing for the simultaneous determination of ΔH , ΔS , and ΔG .
-
Sample Preparation: Degas the spiro compound solution and the buffer for 15 minutes under a vacuum.
-
Causality: Dissolved gases form microbubbles during titration, creating artifactual heat spikes that invalidate the thermodynamic integration.
-
-
Titration Execution: Perform 20 sequential injections of the ligand/target into the spiro compound solution at 298 K, allowing 120 seconds between injections for complete thermal equilibration.
-
Self-Validation Check: The baseline heat signature must return to absolute zero between each injection. Furthermore, a control titration (ligand into pure buffer) must be performed and subtracted. If the control heat exceeds 10% of the experimental heat, the system is not self-validating, indicating a buffer mismatch that must be corrected before data analysis.
Caption: Step-by-step workflow for synthesizing and thermodynamically profiling spiro compounds.
Mechanistic Causality in Drug Design
Spirocyclic compounds are increasingly utilized as innovative tools in drug discovery to improve drug-like properties (). The push towards these polyamines is not merely a structural trend; it is rooted in thermodynamic causality.
Flat, aromatic molecules often suffer from poor solubility and high susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism. By incorporating the 2,4,8,10-tetraazaspiro[5.5]undecane core, medicinal chemists introduce a high degree of sp3 character. The thermodynamic stability of the chair-chair conformation restricts the molecule's conformational flexibility. This rigidity prevents the scaffold from adopting the planar geometries required to fit into the catalytic pockets of many CYP450 enzymes, thereby conferring profound metabolic resistance. Consequently, the thermodynamic minimum of the spirocycle directly translates to an enhanced pharmacokinetic profile, including a prolonged half-life and improved oral bioavailability.
Caption: Conformational logic linking spirocyclic geometry to metabolic stability.
References
-
Lowe-Ma, C. K. "Structure of 2,4,8,10-tetranitro-2,4,8,10-tetraazaspiro[5.5]undecane (TNSU), an energetic spiro bicyclic nitramine." Acta Crystallographica Section C, 1990.[Link]
-
Cruz, L. et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025.[Link]
-
Astaraki, A. M. et al. "7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone." Acta Crystallographica Section E, 2008.[Link]
-
Kabir, A. et al. "Thermodynamics of the DNA binding of biogenic polyamines: Calorimetric and spectroscopic investigations." PLoS ONE, 2013.[Link]
Conformational analysis of the spiro[5.5]undecane skeleton
An In-Depth Technical Guide to the Conformational Analysis of the Spiro[5.5]undecane Skeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[5.5]undecane framework, characterized by two cyclohexane rings sharing a single carbon atom, is a prevalent structural motif in a diverse array of natural products, alkaloids, and pharmacologically active molecules.[1][2] Its unique three-dimensional architecture imparts significant conformational constraints and stereochemical complexity, which are critical determinants of molecular recognition and biological activity. This technical guide provides a comprehensive exploration of the conformational landscape of the spiro[5.5]undecane skeleton, synthesizing theoretical principles with experimental methodologies. We delve into the stereoelectronic effects that govern the conformational preferences in both carbocyclic and heteroatomic analogs, detail the computational and spectroscopic techniques essential for their characterization, and contextualize this analysis within its broader relevance to medicinal chemistry and drug design.
The Structural Essence of Spiro[5.5]undecane
The spiro[5.5]undecane core is the simplest all-carbocyclic spirane composed of two six-membered rings. The central spiro carbon atom (C6) is a quaternary center that acts as a pivot for the two rings. This arrangement results in a rigid, well-defined three-dimensional structure.
Inherent Chirality and Helicity
Even in its unsubstituted form, the spiro[5.5]undecane skeleton is chiral.[1][3][4] The two rings are arranged orthogonally, creating a helical twist. This inherent chirality, which was not initially recognized under the Cahn-Ingold-Prelog system's assumption of rapid ring inversion, gives rise to two enantiomeric structures, often designated with P (plus) or M (minus) helicity.[1][3][4] This fundamental stereochemical feature is the foundation for the complex diastereoisomerism that arises upon substitution.[3]
Significance in Natural Products and Drug Development
The spiro[5.5]undecane motif is embedded in numerous biologically active compounds. Many alkaloids incorporating this structure have been identified as potent nicotinic acetylcholine receptor (nAChR) antagonists, highlighting its potential as a pharmacophore for neurological targets.[1][5] Its presence in terpenoids and other natural products further underscores its evolutionary selection as a stable and functionally relevant scaffold.[1] The synthesis of derivatives, such as spiro[5.5]undecane-triones, is an active area of research due to their potential bioactivity and utility as synthetic intermediates.[2][6][7]
The Conformational Landscape: Carbocycles vs. Heterocycles
The conformational behavior of spiro[5.5]undecane is dominated by the chair preference of its two cyclohexane rings. However, the introduction of heteroatoms, particularly within the rings and adjacent to the spirocenter, dramatically alters the conformational equilibrium through powerful stereoelectronic effects.
The Carbocyclic Skeleton
In the parent spiro[5.5]undecane, both rings adopt a chair conformation. The molecule exists as a dynamic equilibrium of conformers, though the energy barriers for interconversion are relatively low. The overall shape is dictated by the steric interactions between the two rings.
Heteroatomic Analogs and the Anomeric Effect
The most profound insights into spiro[5.5]undecane conformation come from studying its heteroatomic analogs, such as 1-oxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecane.[8][9] In these systems, the anomeric effect becomes a dominant conformation-controlling factor.[10][11][12]
The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon next to a ring heteroatom) to occupy the axial position, despite the steric hindrance. This is a stereoelectronic effect arising from a stabilizing hyperconjugation between the lone pair of the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. In spiro-acetals like 1,7-dioxaspiro[5.5]undecane, this manifests as both an endo-anomeric and exo-anomeric effect.[8][9]
A comparative study using ¹³C NMR revealed that while 1-oxaspiro[5.5]undecane is conformationally mobile at room temperature, existing as a mixture of conformers, 1,7-dioxaspiro[5.5]undecane is conformationally rigid.[8][9] The double anomeric effect in the dioxa-analog locks it into a single conformation where each oxygen atom's lone pair is antiperiplanar to a C-O bond of the adjacent ring, maximizing stabilization.[8][9][10]
Methodologies for Conformational Analysis
A robust understanding of the spiro[5.5]undecane skeleton requires a synergistic approach, combining predictive computational methods with definitive experimental characterization.
Computational Chemistry: Predicting Stability
Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, are indispensable for elucidating the relative stabilities of different conformers.[5] These methods can accurately calculate thermodynamic parameters (Gibbs free energy, enthalpy) to predict the most stable conformations and quantify the energetic contributions of stereoelectronic effects.[5][10]
For example, a DFT study on 1,7-dihetero-spiro[5.5]undecanes (where the heteroatom is O, S, or Se) systematically evaluated three main conformations, clearly demonstrating that the conformer maximizing the anomeric effect (Conformation A) is the most stable in all cases.[5][10]
| Compound | Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol)[5][10] |
| 1,7-Dioxaspiro[5.5]undecane | A (double anomeric) | 0.00 |
| B (single anomeric) | 3.74 | |
| C (no anomeric) | 8.17 | |
| 1,7-Dithiaspiro[5.5]undecane | A (double anomeric) | 0.00 |
| B (single anomeric) | 2.01 | |
| C (no anomeric) | 4.11 | |
| 1,7-Diselenaspiro[5.5]undecane | A (double anomeric) | 0.00 |
| B (single anomeric) | 1.47 | |
| C (no anomeric) | 2.51 |
Protocol: DFT and Ab Initio Calculations for Conformational Analysis
-
Software: Utilize a quantum chemistry package such as GAUSSIAN.[5]
-
Model Building: Construct 3D models of the desired conformers of the spiro[5.5]undecane analog.
-
Geometry Optimization: Perform full geometry optimization using a hybrid DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311+G**). This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).
-
Single-Point Energy Refinement (Optional but Recommended): For higher accuracy, perform single-point energy calculations on the DFT-optimized geometries using a more sophisticated ab initio method, such as Møller-Plesset perturbation theory (MP2), with a large basis set.[5]
-
Analysis:
-
Compare the calculated Gibbs free energies (ΔG) to determine the relative stabilities of the conformers at a given temperature.
-
Perform Natural Bond Orbital (NBO) analysis to investigate and quantify the underlying stereoelectronic interactions, such as the donor-acceptor interactions (e.g., LP → σ*) that constitute the anomeric effect.[5][10]
-
Experimental Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful experimental technique for studying molecular conformation in solution.
-
¹³C NMR: The chemical shifts of carbon atoms are highly sensitive to their local electronic and steric environment. In spiro[5.5]undecanes, distinct chemical shifts can be observed for axial and equatorial positions, allowing for the assignment of a specific conformation.[8][9]
-
Variable-Temperature (VT) NMR: For conformationally flexible systems, lowering the temperature can "freeze out" the equilibrium, allowing the individual conformers to be observed as separate sets of signals.[8][9] The relative integration of these signals can be used to determine the equilibrium constant and, subsequently, the free energy difference (ΔG) between the conformers.
Protocol: Variable-Temperature ¹³C NMR Analysis
-
Sample Preparation: Dissolve the spiro[5.5]undecane compound in a suitable deuterated solvent that has a low freezing point (e.g., CD₂Cl₂/CF₂Br₂ mixture).[8]
-
Room Temperature Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 K). Acquire a spectrum at each temperature, monitoring for signal broadening and eventual decoalescence into separate signals for each conformer.
-
Data Analysis: Once distinct signals for the major and minor conformers are resolved at a low temperature (e.g., 148 K), integrate the corresponding peaks to determine their relative populations.[8]
-
Thermodynamic Calculation: Use the equation ΔG = -RTlnK, where K is the equilibrium constant (ratio of conformer populations), to calculate the free energy difference between the conformers.
X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution data on the conformation of a molecule in the solid state.[6] It is the gold standard for determining bond lengths, bond angles, and torsional angles, offering a definitive snapshot of the preferred conformation. Numerous crystal structures of spiro[5.5]undecane derivatives have confirmed the preference of the six-membered rings for a chair conformation.[4][13][14]
Biological Context: nAChR Antagonism
The conformational rigidity of the spiro[5.5]undecane scaffold is key to its function as a pharmacophore. Certain alkaloids containing this framework act as potent antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels critical to neurotransmission.[5]
nAChR activation by an agonist (like acetylcholine) opens an ion channel, leading to cation influx and cell depolarization. This triggers downstream signaling cascades like the PI3K/Akt and MAPK pathways.[5] Spiro[5.5]undecane-based antagonists are thought to bind competitively to the receptor, with their well-defined 3D shape providing the precise orientation needed to block the binding of the natural ligand and inhibit downstream signaling.[5]
Conclusion
The spiro[5.5]undecane skeleton presents a fascinating case study in conformational analysis, where inherent chirality, steric interactions, and powerful stereoelectronic effects converge to define a complex but predictable three-dimensional landscape. For carbocyclic systems, a dynamic equilibrium of chair-chair conformations exists. However, in heteroatomic analogs, particularly spiro-acetals, the anomeric effect becomes the paramount force, often leading to a single, rigid, and highly stable conformation. A comprehensive analysis, leveraging the predictive power of computational chemistry and the empirical certainty of NMR spectroscopy and X-ray crystallography, is essential for elucidating these conformational preferences. This detailed structural understanding is not merely an academic exercise; it is fundamental to the rational design of novel therapeutics, where the precise three-dimensional architecture of a scaffold like spiro[5.5]undecane dictates its ability to interact with biological targets and elicit a desired physiological response.
References
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Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
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Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611. [Link]
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Chen, J., et al. (2015). A Simple, One-Pot Synthesis of Trans-Substituted Spiro[15][15]undecane-1,5,9-triones with Aromatic Aldehydes and Meldrum's Acid as the Starting Materials. Australian Journal of Chemistry, 68(10), 1599-1602. [Link]
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Faal, A., et al. (2011). Conformational behaviors of 1,7-dioxa-spiro[15][15]undecane and its dithia and diselena analogs in relation to the anomeric effect. Structural Chemistry, 22(5), 1039-1046. [Link]
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Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611. [Link]
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Various Authors (2025). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. ChemInform. [Link]
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ResearchGate (n.d.). Helical structure of spiro[5.5]undecane (1). [Link]
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Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-251. [Link]
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ResearchGate (n.d.). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. [Link]
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Burgaz, E. V., & Kunter, İ. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
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Benassi, R., et al. (1995). Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[5.5]undecanes. Journal of Molecular Structure: THEOCHEM, 334(1-2), 129-141. [Link]
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ResearchGate (n.d.). 1H-NMR Spectra of 6-Azonia-spiro[5.5]undecane bromide in D2O at RT. [Link]
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Fletcher, M. T., et al. (1997). Absolute stereochemistry of the 1,7-dioxaspiro[5.5]undecanols in fruit-fly species, including the olive-fly. Journal of the Chemical Society, Perkin Transactions 1, (20), 3043-3048. [Link]
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Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2839-2850. [Link]
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Burgaz, E. V., & Kunter, İ. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
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PubChem (n.d.). Spiro[5.5]undecane-3,9-dione. PubChem Compound Summary for CID 15425715. [Link]
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ResearchGate (n.d.). Crystal structure of 1,5-dioxaspiro[5.5]undecane-2,4-dione, C9H12O4. [Link]
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Deslongchamps, P., et al. (1981). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals. Canadian Journal of Chemistry, 59(7), 1105-1132. [Link]
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Doherty, A. M., et al. (1985). Synthesis of spiroacetals using organoselenium-mediated cyclisation reactions. X-Ray molecular structure of (2S,8R)-8-methyl-2-phenyl-1,7-dioxaspiro[5.5]undecan-4(R)-ol. Journal of the Chemical Society, Perkin Transactions 1, 1481-1487. [Link]
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ResearchGate (n.d.). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals. [Link]
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Harding, K. E., et al. (1978). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 43(20), 3974-3976. [Link]
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An In-depth Technical Guide to the Hydrogen Bonding Capability of 2,4,8,10-Tetraazaspiro[5.5]undecane
Abstract
The 2,4,8,10-tetraazaspiro[5.5]undecane core is a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture, a direct consequence of the spirocyclic fusion of two piperazine-like rings, offers a unique scaffold for the precise spatial orientation of functional groups. This guide provides an in-depth analysis of the hydrogen bonding capabilities of this core structure, a critical determinant of its potential for molecular recognition and interaction with biological targets. We will explore the structural basis for its hydrogen bonding potential, supported by crystallographic evidence from derivatives, and outline robust experimental and computational methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this spirocyclic system.
The Structural Foundation for Hydrogen Bonding
The hydrogen bonding potential of 2,4,8,10-tetraazaspiro[5.5]undecane is intrinsically linked to its molecular architecture. The core structure consists of a central quaternary carbon atom at the heart of two fused six-membered rings, each containing two nitrogen atoms. This arrangement presents multiple sites for hydrogen bond donation and acceptance, making it a versatile scaffold for establishing specific and directional interactions with biological macromolecules.
The secondary amine functionalities at the 2, 4, 8, and 10 positions are the primary hydrogen bond donors. The nitrogen-hydrogen (N-H) bonds in these positions can engage in strong hydrogen bonds with electronegative atoms such as oxygen, nitrogen, or fluorine on a target protein or enzyme. Furthermore, the lone pair of electrons on each nitrogen atom can also act as a hydrogen bond acceptor. The spirocyclic nature of the molecule rigidly holds these hydrogen bonding groups in defined spatial orientations, which can be exploited for designing molecules with high target affinity and selectivity.[1][2]
The inherent three-dimensionality of spirocycles like 2,4,8,10-tetraazaspiro[5.5]undecane is a significant advantage in drug design, allowing for a more effective exploration of the three-dimensional space of a binding pocket compared to more planar molecules.[2]
Evidence from Crystal Structure Analysis of Derivatives
For instance, the crystal structure of 7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone reveals the presence of intermolecular N-H···O hydrogen bonds that link the molecules in the crystal lattice.[3] In this derivative, the nitrogen atoms of the core structure act as hydrogen bond donors, while the oxygen atoms of the tetraone functionality serve as acceptors. This clearly demonstrates the capacity of the N-H groups within the tetraazaspiro[5.5]undecane framework to participate in hydrogen bonding.
Similarly, the crystal structure of 4,10-diphenyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione also indicates the potential for hydrogen bonding interactions.[4] The presence of urea-like moieties within these structures is particularly noteworthy. Urea and its derivatives are well-established in medicinal chemistry for their ability to form multiple stable hydrogen bonds with biological targets, contributing to drug potency and selectivity.[5][6]
| Derivative | Hydrogen Bond Type | Significance | Reference |
| 7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone | N-H···O | Demonstrates the ability of the core N-H groups to act as hydrogen bond donors. The intermolecular nature of these bonds highlights their potential for mediating interactions between molecules. | [3] |
| 4,10-diphenyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione | Inferred N-H···O | The presence of dione functionalities suggests a high capacity for acting as a hydrogen bond acceptor, complementing the donor capabilities of the N-H groups. The urea-like structure is a known pharmacophore. | [4] |
Experimental and Computational Workflows for Characterization
A thorough understanding of the hydrogen bonding behavior of 2,4,8,10-tetraazaspiro[5.5]undecane and its derivatives is crucial for rational drug design. A multi-pronged approach combining experimental techniques and computational modeling is recommended for a comprehensive characterization.
Experimental Protocols
3.1.1. X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a molecule and visualizing its hydrogen bonding interactions in the solid state.
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of the target 2,4,8,10-tetraazaspiro[5.5]undecane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, and bond angles.
-
Hydrogen Bond Analysis: Analyze the refined structure to identify and characterize all intra- and intermolecular hydrogen bonds. Key parameters to report include donor-acceptor distances and angles.
3.1.2. Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for probing hydrogen bonding in solution.
-
FTIR Spectroscopy: The stretching frequency of the N-H bond is sensitive to its involvement in a hydrogen bond. A shift to a lower frequency (redshift) is indicative of hydrogen bonding.
-
NMR Spectroscopy: The chemical shift of the N-H proton is also highly sensitive to its hydrogen bonding environment. Changes in chemical shift upon addition of a hydrogen bond acceptor or a change in solvent can provide valuable information about the strength and nature of the interaction.
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and analyzing hydrogen bonding interactions at the molecular level.[7]
Workflow for DFT Analysis:
-
Model Building: Construct a 3D model of the 2,4,8,10-tetraazaspiro[5.5]undecane molecule or a derivative of interest.
-
Geometry Optimization: Perform a geometry optimization of the model using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict the IR spectrum.
-
Analysis of Hydrogen Bonding:
-
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify and characterize bond critical points associated with hydrogen bonds, providing quantitative information about their strength.[8][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the donor-acceptor interactions that constitute a hydrogen bond.
-
Visualization of Key Concepts
Caption: Hydrogen bonding potential of the 2,4,8,10-Tetraazaspiro[5.5]undecane core.
Caption: Integrated workflow for hydrogen bonding analysis.
Implications for Drug Discovery and Development
The well-defined and rigid presentation of multiple hydrogen bond donors and acceptors makes the 2,4,8,10-tetraazaspiro[5.5]undecane scaffold a highly attractive starting point for the design of potent and selective inhibitors and modulators of biological targets. The ability to form strong and directional hydrogen bonds is fundamental to molecular recognition at the active sites of enzymes and receptors.
By functionalizing the nitrogen atoms of the core, medicinal chemists can fine-tune the steric and electronic properties of the molecule, as well as introduce additional pharmacophoric features. The spirocyclic core serves as a rigid anchor, ensuring that these appended groups are positioned optimally for interaction with the target. This can lead to improvements in binding affinity, selectivity, and pharmacokinetic properties.[1]
Conclusion
The 2,4,8,10-tetraazaspiro[5.5]undecane core possesses a rich hydrogen bonding capability that is both potent and spatially defined. Evidence from the crystal structures of its derivatives, combined with the established importance of urea-like motifs in medicinal chemistry, underscores its potential as a valuable scaffold in drug discovery. A comprehensive characterization of the hydrogen bonding properties of novel derivatives, through a combination of X-ray crystallography, spectroscopy, and computational modeling, will be instrumental in unlocking the full potential of this intriguing molecular architecture.
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Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane - NASA Technical Reports Server (NTRS). (n.d.). Retrieved from [Link]
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Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2008). MDPI. Retrieved from [Link]
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7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone. (n.d.). PMC. Retrieved from [Link]
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Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]Undecane-3,9-Diylbis(Methylene)Bis(3 or 4-(2,5-Dioxo-2,5-Dihydro-1-Pyrrol-1-yl) Benzoates). (2026). ResearchGate. Retrieved from [Link]
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An improved synthesis of 2,4,8,10-tetroxaspiro /5.5/ undecane /pentaerythritol diformal/ - NASA Technical Reports Server (NTRS). (n.d.). Retrieved from [Link]
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2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine. (n.d.). PubChem. Retrieved from [Link]
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3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane. (n.d.). Wikipedia. Retrieved from [Link]
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2,4,8,10-Tetraoxaspiro[5.5]undecane. (n.d.). PubChem. Retrieved from [Link]
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2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid. (n.d.). PubChem. Retrieved from [Link]
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3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and structure of new 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. (2008). PubMed. Retrieved from [Link]
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2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-dimethyl-. (n.d.). PubChem. Retrieved from [Link]
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2,4,8,10-Tetraoxaspiro(5.5)undecan. (n.d.). Wikipedia. Retrieved from [Link]
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crystal structure of 4,10-diphenyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione. (2020). ResearchGate. Retrieved from [Link]
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2,4,8,10-tetraoxaspiro[5.5]undecane. (n.d.). PubChemLite. Retrieved from [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]
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Ureas: Applications in Drug Design. (n.d.). ResearchGate. Retrieved from [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing. Retrieved from [Link]
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Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. Retrieved from [Link]
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Spiro Compounds: A Brief History. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Exploring the hydrogen bond type interactions in organic compounds with pharmaceutical properties using molecular simulation methods. (2021). ResearchGate. Retrieved from [Link]
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On the nature of hydrogen bonds: an overview on computational studies and a word about patterns. (n.d.). RSC Publishing. Retrieved from [Link]
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Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. (2016). MDPI. Retrieved from [Link]
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A computational evidence of the intermolecular/intramolecular hydrogen bonding in salicylsalicylic acid: chemical shielding tensors and AIM analysis (2015). (n.d.). SciSpace. Retrieved from [Link]
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Theoretical Insights into Hydrogen Bonding, IR Spectra, and Reactivity of Pimelic Acid in Mixed Solvents Using DFT Calculations. (n.d.). Material Science Research India. Retrieved from [Link]
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An In-depth Technical Guide to Spiroaminal Synthesis Pathways
Introduction
Spiroaminals are a fascinating and vital class of heterocyclic compounds characterized by a spirocyclic junction where two rings share a single nitrogen atom and an oxygen atom at the spiro center. This unique three-dimensional architecture imparts significant conformational rigidity, a feature that has captured the attention of researchers in medicinal chemistry and drug development.[1][2] The spiroaminal motif is a key structural component in a wide array of natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological activities.[3][4][5] Consequently, the development of efficient and stereoselective synthetic routes to access these complex scaffolds is a paramount objective in modern organic synthesis.[4]
This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the spiroaminal framework. We will delve into the mechanistic underpinnings of each pathway, offer field-proven insights into experimental choices, and provide detailed protocols for key reactions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and execute the synthesis of novel spiroaminal-containing molecules.
Core Synthetic Strategies
The synthesis of spiroaminals can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular pathway often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Intramolecular Cyclization: The Direct Approach
Intramolecular cyclization represents one of the most direct and convergent methods for the formation of the spiroaminal core. This strategy relies on the cyclization of a linear precursor containing both the amine and a carbonyl or carbonyl equivalent, which upon ring closure, forms the characteristic spirocyclic junction.
Mechanistic Considerations
The driving force for this reaction is the thermodynamic stability of the resulting heterocyclic system. The reaction typically proceeds via the formation of a hemiaminal intermediate, which then undergoes dehydration to form an iminium ion. Subsequent intramolecular nucleophilic attack by a tethered hydroxyl group or other nucleophile leads to the formation of the second ring and the spiroaminal core. The stereochemical outcome of the reaction can often be controlled by the judicious choice of starting materials, catalysts, and reaction conditions.
A notable advancement in this area is the organocatalytic stereodivergent intramolecular synthesis of spiroaminals.[2][4] This method utilizes chiral organocatalysts to control the stereochemistry, allowing for the selective synthesis of all four possible stereoisomers from a single multifunctional substrate.[2][4] The mechanism involves a dynamic kinetic asymmetric transformation (DyKAT) where a reversible intramolecular 1,2-addition forms a chiral hemiaminal intermediate, followed by an oxa-Michael addition.[2]
Radical-mediated cyclizations have also emerged as a powerful tool.[6][7][8] These reactions often involve the generation of a radical intermediate that undergoes a cascade of cyclization and ring-opening steps to furnish complex spirocyclic products.[6][7][8]
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- 4. Stereodivergent Synthesis of Spiroaminals via Chiral Bifunctional Hydrogen Bonding Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: De Novo Synthesis of 2,4,8,10-Tetraazaspiro[5.5]undecane from Pentaerythritol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The spirocyclic polyamine 2,4,8,10-tetraazaspiro[5.5]undecane is a highly valuable structural motif used in the development of insensitive high-energy density materials (HEDMs) and as a rigid scaffold in targeted drug discovery[1]. Synthesizing this spirocycle from the inexpensive starting material pentaerythritol requires a precise, three-stage synthetic cascade: halogenation, exhaustive amination, and a thermodynamically driven double spirocyclization.
As a self-validating synthetic system, this pathway relies on strict intermediate purification. The transformation from a flexible, oxygen-rich polyol to a rigid, nitrogen-rich spirocycle is governed by conformational pre-organization. The central neopentyl carbon of the intermediate tetrakis(aminomethyl)methane (TAM) forces the primary amines into close spatial proximity, drastically lowering the entropic barrier for the final double-ring closure[1].
Causality of Experimental Choices
-
Halogenation vs. Sulfonation: While pentaerythritol can be tosylated, converting it to pentaerythrityl tetrachloride (PTC) is preferred for high-pressure amination as it exhibits superior thermal stability and minimizes elimination side-reactions[2].
-
Supercritical Ammonolysis: Direct nucleophilic substitution with aqueous ammonia often yields intractable polymeric mixtures due to over-alkylation. Utilizing supercritical ammonia provides a massive molar excess of NH₃ in a single phase, driving the equilibrium strictly toward the primary amine (TAM) and suppressing cross-linking[2].
-
Double Mannich-Type Condensation: Formaldehyde acts as a single-carbon dielectrophile. Because the four primary amines of TAM are sterically pre-organized, the addition of exactly two equivalents of formaldehyde triggers a spontaneous double cyclization, forming two fused 1,3-diazacyclohexane rings sharing the central spiro-carbon[1].
Experimental Protocols
Caution: High-pressure equipment is required for Step 2. All procedures involving formaldehyde should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Pentaerythrityl Tetrachloride (PTC)
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Reaction: Suspend pentaerythritol (1.0 eq) in anhydrous pyridine (5.0 eq). Cool the mixture to 0 °C using an ice bath.
-
Addition: Add thionyl chloride (SOCl₂, 4.5 eq) dropwise over 1 hour to control the exothermic evolution of SO₂ and HCl gases.
-
Reflux: Gradually warm the mixture to room temperature, then reflux at 100 °C for 4 hours.
-
Isolation: Pour the cooled mixture over crushed ice. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with 1M HCl, followed by brine. Dry over MgSO₄, concentrate, and recrystallize from ethanol to yield pure PTC.
Protocol 2: Synthesis of Tetrakis(aminomethyl)methane (TAM)
This step utilizes supercritical conditions to ensure exhaustive primary amination[2].
-
Setup: Charge a high-pressure stainless-steel autoclave with PTC (1.0 eq).
-
Pressurization: Condense a large excess of anhydrous liquid ammonia (approx. 50 eq) into the reactor at -33 °C.
-
Supercritical Reaction: Seal the autoclave and heat to 150 °C for 12 hours. The internal pressure will rise significantly as ammonia reaches its supercritical state.
-
Purification (Self-Validating Checkpoint): Cool the reactor and safely vent the excess ammonia. Dissolve the crude residue in distilled water. Slowly add 2M H₂SO₄ until the pH reaches 2.0. The product will selectively precipitate as TAM disulfate , leaving partially aminated byproducts in solution[3].
-
Free Base Generation: Filter the TAM disulfate, suspend it in a minimal amount of water, and neutralize with 5M NaOH. Extract extensively with chloroform, dry, and concentrate to yield TAM free base.
Protocol 3: Spirocyclization to 2,4,8,10-Tetraazaspiro[5.5]undecane
-
Setup: Dissolve TAM free base (1.0 eq) in a 1:1 mixture of absolute ethanol and water. Cool to 0 °C.
-
Condensation: Add aqueous formaldehyde (37% w/w, 2.1 eq) dropwise over 30 minutes. Maintaining a low temperature is critical to prevent runaway exothermic polymerization[1].
-
Cyclization: Remove the ice bath and stir the reaction at 25 °C for 2 hours. The solution will gradually turn cloudy as the rigid spirocycle forms.
-
Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to afford pure 2,4,8,10-tetraazaspiro[5.5]undecane.
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Temp (°C) | Yield (%) | Quality Control Marker |
| 1. Halogenation | Pentaerythritol | SOCl₂, Pyridine | 0 to 100 | 85 - 90 | IR: Complete loss of broad -OH peak at 3300 cm⁻¹ |
| 2. Ammonolysis | Pentaerythrityl Tetrachloride | Supercritical NH₃ | 150 | 57 | MS: m/z 133 [M+H]⁺ IR: Sharp -NH₂ stretches |
| 3. Spirocyclization | Tetrakis(aminomethyl)methane | Formaldehyde (37%) | 0 to 25 | 70 - 80 | ¹H NMR: Disappearance of primary amine protons |
Synthetic Workflow Visualization
Synthetic workflow for 2,4,8,10-Tetraazaspiro[5.5]undecane from pentaerythritol.
References
- Pentaerythrityltetramine - Scite.scite.ai.
- SYNTHESIS AND CHARACTERIZATION OF NEW INSENSITIVE HIGH ENERGY M
- General Disclaimer One or more of the Following Statements may affect this Document - NASA Technical Reports Server (NTRS).nasa.gov.
Sources
Protocol for the Condensation of Formaldehyde and Pentaerythritol: Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane
Introduction
The condensation of pentaerythritol (a tetrahydroxy compound) with formaldehyde is a classic acetalization reaction that yields the rigid spirocyclic compound 2,4,8,10-tetraoxaspiro[5.5]undecane[1]. This compound is commonly referred to as pentaerythritol diformal (PEDF)[1] or formaldehyde bis(pentaerythritol) acetal (BPMF)[2]. The rigid spiro-acetal motif is highly valued in the synthesis of specialized polymers, energetic materials, and as a structural scaffold in drug development[2].
Historically, the synthesis of PEDF under acidic conditions required reaction times on the order of several hours to days, coupled with tedious isolation procedures[1]. This application note details a rapid, high-yield (>90%), solvent-free acid-catalyzed acetalization protocol that completes the synthesis in under 10 minutes[1].
Mechanistic Principles and Experimental Causality
The formation of PEDF proceeds via a two-stage thermodynamic equilibrium[1].
-
Electrophilic Activation : The acid catalyst (e.g., H2SO4 ) protonates the formaldehyde carbonyl, rendering it highly electrophilic.
-
First Acetalization (Monoformal Formation) : Two of the four primary hydroxyl groups of pentaerythritol nucleophilically attack the activated formaldehyde, releasing one molecule of water to form a 1,3-dioxane intermediate (pentaerythritol monoformal)[1].
-
Spiro-Ring Closure (Diformal Formation) : A second equivalent of formaldehyde reacts with the remaining two hydroxyl groups, closing the second ring to form the spiro-bicyclic system[1].
Causality of the Solvent-Free Melt Method: Acetalization is an equilibrium process that produces water. Traditional methods rely on azeotropic distillation (e.g., refluxing in toluene) to remove water and drive the equilibrium forward, which is time-consuming. To drastically reduce reaction time, this protocol utilizes a solvent-free "melt" technique[1]. By using paraformaldehyde—a low-water polymeric source of formaldehyde—and rapidly heating the solid mixture to 105–120 °C, the paraformaldehyde depolymerizes in situ to provide a high local concentration of anhydrous formaldehyde[1]. The elevated temperature simultaneously boils off the condensation byproduct (water), driving the equilibrium exclusively toward the diformal without the need for organic solvents[1].
Self-Validating System (In-Process Checks)
This protocol is designed as a self-validating system. The physical state of the reaction mixture serves as an intrinsic indicator of reaction progress[1]:
-
65 °C : The solid powder transitions into a thick paste as initial depolymerization begins[1].
-
70 °C : The paste becomes a thin slurry, indicating the formation of the lower-melting monoformal intermediate[1].
-
105 °C : The mixture becomes a clear liquid, confirming complete monoformal formation and full depolymerization of the first paraformaldehyde charge[1].
-
115–120 °C : Ebullition (bubbling) is observed as water vaporizes. The cessation of ebullition indicates the completion of the acetalization equilibrium[1].
Materials and Reagents
| Reagent | Function | Amount | Equivalents |
| Pentaerythritol | Tetrahydroxy starting material | 13.0 g (95.5 mmol) | 1.0 eq |
| Paraformaldehyde | Formaldehyde source | 6.2 g total (206 mmol) | 2.15 eq (slight excess) |
| Sulfuric Acid (25% aq) | Brønsted acid catalyst | 2.0 g | Catalytic |
| Petroleum Ether | Extraction solvent | As needed | N/A |
Note: Paraformaldehyde is added in two separate 3.1 g portions to control the reaction rate and optimize the conversion of the monoformal to the diformal[1].
Experimental Protocol: Two-Step Melt Acetalization
Phase 1: Formation of the Monoformal
-
In a suitable reaction vessel equipped with a mechanical stirrer, combine 13.0 g of pentaerythritol, 3.1 g of paraformaldehyde, and 2.0 g of 25% sulfuric acid[1].
-
Rapidly heat the stirred mixture to 105 °C over the course of 1 minute[1].
-
Observation: A paste will initially form at approximately 65 °C, transitioning to a thin slurry at 70 °C, and finally yielding a clear liquid at 105 °C[1].
-
-
Maintain the clear liquid at 105–110 °C for 2 minutes, then increase the temperature to 115–120 °C for an additional 2 minutes to drive off water[1].
Phase 2: Formation of the Diformal 4. Briefly cool the liquid reaction mixture to 80 °C[1]. 5. Add the remaining 3.1 g of paraformaldehyde to the mixture[1]. 6. Resume heating rapidly to 115–120 °C and maintain until ebullition (bubbling) ceases, indicating that the water of condensation has been fully driven off[1]. 7. Remove the vessel from the heat source and allow the mixture to cool to room temperature.
-
Observation: The mixture will solidify into a crystalline white solid cake (approx. 15.8 g, mp 45–48 °C)[1].
Phase 3: Isolation and Purification 8. Pulverize the crude crystalline solid. 9. Extract the solid with petroleum ether to isolate the diformal from unreacted pentaerythritol and acidic residues[1]. 10. Evaporate the petroleum ether under reduced pressure to yield the pure 2,4,8,10-tetraoxaspiro[5.5]undecane (approx. 14.5 g, >90% yield)[1].
Quantitative Data Summary
| Parameter | Traditional Aqueous/Solvent Methods | Optimized Solvent-Free Melt Protocol |
| Reaction Time | Several hours to days[1] | < 10 minutes[1] |
| Temperature | Reflux (e.g., 100–110 °C) | 105–120 °C[1] |
| Solvent | Water, Toluene, or Benzene | None (Neat melt)[1] |
| Yield | Variable (often requires complex isolation) | > 90%[1] |
| Product Melting Point | 46–48 °C | 45–48 °C[1] |
Reaction Workflow Diagram
Workflow for the acid-catalyzed condensation of pentaerythritol and formaldehyde to PEDF.
References[1] Title: Synthesis of 2,4,8,10-tetroxaspiro[5.5]undecane (U.S. Patent No. 4,528,386)
Source: U.S. Patent and Trademark Office / Google Patents URL: [2] Title: Synthesis of formaldehyde bis(pentaerythritol) acetal (BPMF) Source: South African Journal of Chemistry, 44(4), 122-124 URL: [Link]
Sources
Application Notes & Protocols for the Synthesis of High-Performance Polymers from Spirocyclic Amines
Abstract
The integration of spirocyclic centers into polymer backbones represents a significant advancement in materials science, offering a unique strategy to overcome the traditional trade-off between thermal stability and processability in high-performance polymers. The rigid, non-coplanar, and three-dimensional nature of spiro-units disrupts polymer chain packing, which enhances solubility and melt processability without compromising the high glass transition temperatures (Tg) and thermal stability inherent to aromatic polymers.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of high-performance polymers utilizing spirocyclic amine monomers, with a primary focus on linear polyimides derived from spirobifluorene diamines and a discussion on hyperbranched architectures from tetra-amines.
Introduction: The Spiro-Advantage in Polymer Design
High-performance polymers are essential materials in demanding sectors such as aerospace, electronics, and automotive industries, prized for their exceptional thermal, mechanical, and chemical resistance.[2] However, the rigidity and strong intermolecular forces that grant these properties often render the polymers intractable, making them difficult to process.[3]
The introduction of a spiro-center, a single tetrahedral carbon atom common to two rings, forces a rigid, orthogonal orientation between two planar segments of the polymer backbone. This "kinked" architecture provides several key advantages:
-
Enhanced Solubility: The spiro-unit's three-dimensional structure prevents dense chain packing and reduces intermolecular interactions, significantly improving solubility in common organic solvents.[1][3] This allows for solution-based processing techniques like film casting.
-
High Glass Transition Temperature (Tg): Despite improved solubility, the spiro-unit's rigidity restricts segmental motion along the polymer chain, helping to maintain a high Tg, a critical attribute for high-temperature applications.[1]
-
Amorphous Nature: The disrupted chain packing favors the formation of amorphous materials, which often exhibit excellent optical transparency.[4][5]
-
Intrinsic Microporosity: In certain architectures, the inefficient packing created by spiro-centers can lead to polymers with interconnected free volume, known as Polymers of Intrinsic Microporosity (PIMs), which are valuable for membrane and gas storage applications.[6]
This document details the synthesis of representative spiro-amine monomers and their subsequent polymerization into both linear and hyperbranched high-performance polymers.
Synthesis of a Spirobifluorene Diamine Monomer
A foundational step is the synthesis of the amine-functionalized monomer. 2,2′-Diamino-9,9′-spirobifluorene is a classic example, synthesized from 9,9′-spirobifluorene via a two-step nitration and reduction process.
Protocol 1: Synthesis of 2,2′-Diamino-9,9′-spirobifluorene
Causality: This protocol follows a standard pathway for introducing amine groups to an aromatic system. Nitration using a nitric/acetic acid mixture is an effective method for dinitration of the spirobifluorene core. The subsequent reduction step using hydrazine hydrate and a Pd/C catalyst is a common and efficient method for converting nitro groups to amines with high yield.
Step 1: Dinitration of 9,9′-Spirobifluorene
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add 9,9′-spirobifluorene (1) (8.00 g, 25.3 mmol) to 90 mL of glacial acetic acid and heat to boiling.
-
In a separate beaker, prepare a mixture of concentrated nitric acid (80 mL) and glacial acetic acid (60 mL).
-
Add the acid mixture dropwise to the boiling solution over 1 hour.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.[1]
-
Cool the mixture to room temperature and then add 100 mL of ice-cold water while stirring.
-
A yellow solid, 2,2′-dinitro-9,9′-spirobifluorene (2), will precipitate.
-
Collect the solid by filtration and wash thoroughly with water until the washings are neutral. Dry the product under vacuum.
Step 2: Reduction to 2,2′-Diamino-9,9′-spirobifluorene
-
To a flask containing the dried 2,2′-dinitro-9,9′-spirobifluorene (2), add ethanol and a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Heat the suspension to reflux.
-
Slowly add hydrazine hydrate to the refluxing mixture.
-
Maintain reflux until the reaction is complete (monitor by TLC).
-
Filter the hot solution to remove the Pd/C catalyst.
-
Cool the filtrate to induce crystallization of the diamine product (3).
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Diagram: Synthesis of 2,2'-Diamino-9,9'-spirobifluorene
Caption: Reaction pathway for the synthesis of the spiro-diamine monomer.
Polymerization Methodologies
Spiro-diamines can be polymerized with various aromatic dianhydrides to produce high-performance polyimides. Both one-step and two-step polymerization methods are effective. Additionally, tetra-amine monomers can be used to create hyperbranched polymer architectures.
Protocol 2: One-Step Synthesis of Linear Polyimide
Causality: The one-step high-temperature polycondensation in a high-boiling solvent like m-cresol with a catalyst (isoquinoline) directly forms the polyimide. This method is often preferred for its simplicity and for achieving high molecular weight polymers, as the water byproduct is continuously removed at high temperatures, driving the reaction to completion.
-
To a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the spiro-diamine (e.g., 2,2′-diamino-9,9′-spirobifluorene) and an equimolar amount of an aromatic dianhydride (e.g., 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA).
-
Add m-cresol as the solvent and a catalytic amount of isoquinoline.
-
Stir the mixture at room temperature for 1 hour under a gentle flow of nitrogen.
-
Heat the reaction mixture to 80 °C and stir for an additional 2 hours.[1]
-
Slowly raise the temperature to 200 °C and maintain it for 6 hours with continuous stirring to facilitate the imidization and removal of water.[1]
-
After cooling to room temperature, the viscous polymer solution is slowly poured into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
The fibrous solid is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 120 °C overnight.[1]
Protocol 3: Two-Step Synthesis of Linear Polyimide via Poly(amic acid)
Causality: This method separates the polymerization and imidization steps. The first step, forming the poly(amic acid) precursor, is conducted at room temperature to achieve high molecular weight without premature cyclization. The soluble poly(amic acid) can be processed into films or coatings before being converted to the final, insoluble polyimide via thermal or chemical imidization. This offers greater processing flexibility.[3][5]
Step 1: Poly(amic acid) Synthesis
-
In a dry flask under a nitrogen atmosphere, dissolve the spiro-diamine in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Add an equimolar amount of the dianhydride in one portion to the stirred solution at ambient temperature.
-
Continue stirring for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight poly(amic acid).[3]
Step 2A: Chemical Imidization
-
To the viscous poly(amic acid) solution, add a mixture of acetic anhydride (dehydrating agent) and pyridine (catalyst).[3]
-
Heat the mixture to 80-100 °C for 2-4 hours to complete the cyclodehydration.[3][7]
-
Precipitate, wash, and dry the resulting polyimide as described in Protocol 2.
Step 2B: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the film in an oven or furnace using a stepwise temperature program, for example: 60 °C for 2h, 100 °C for 1h, 150 °C for 1h, 250 °C for 1h, and 300 °C for 1h.[7] This gradual heating ensures the complete removal of solvent and water from the imidization process, yielding a uniform, high-quality film.
Diagram: Polymerization Approaches
Caption: Comparison of one-step and two-step polymerization workflows.
Protocol 4: Synthesis of Hyperbranched Polyimides (A₂ + B₄ Approach)
Causality: Reacting a difunctional (A₂) monomer (dianhydride) with a tetrafunctional (B₄) monomer (tetra-amine) leads to the formation of a hyperbranched polymer architecture.[7][8] This structure is characterized by a high density of branch points and numerous terminal functional groups. Like spiro-polymers, hyperbranched polymers often exhibit excellent solubility and lower viscosity compared to their linear analogues of similar molecular weight.
-
Dissolve the B₄ tetra-amine monomer in an anhydrous DMAc solution in a flask under a nitrogen atmosphere.
-
Add the A₂ dianhydride monomer. The molar ratio of A₂ to B₄ is crucial and controls the final molecular weight and degree of branching.
-
Stir the solution at room temperature to form the hyperbranched poly(amic acid).
-
Perform chemical imidization by adding acetic anhydride and a base (e.g., triethylamine or pyridine) and heating to ~70 °C for 12 hours.[7]
-
Precipitate the hyperbranched polyimide (HBPI) into ethanol, filter, wash thoroughly with ethanol, and dry under vacuum at 80 °C.[7]
Polymer Characterization: A Self-Validating System
Confirming the successful synthesis and performance characteristics of the polymers is critical.
-
FT-IR Spectroscopy: The disappearance of amic acid peaks (~1660 cm⁻¹) and the appearance of characteristic imide ring absorptions are key indicators of successful imidization. Look for peaks at ~1780 cm⁻¹ (asymmetrical C=O stretching), ~1730 cm⁻¹ (symmetrical C=O stretching), and ~1370 cm⁻¹ (C-N stretching).[7]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the monomers and the final polymer.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn), providing insight into the success of the polymerization reaction.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, determining its thermal stability. Spiro-based polyimides typically show 5% weight loss temperatures well above 500 °C.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[4]
-
Performance Data of Spiro-Based Polyimides
The unique architecture of spiro-polymers leads to a desirable combination of properties. The data below is representative of polyimides synthesized from spirobifluorene diamines and various dianhydrides.
| Polymer System | Tg (°C) | 10% Weight Loss Temp. (°C, N₂) | Solubility | Reference |
| Spirobifluorene-diamine with 6FDA | 374 | > 570 | Soluble in NMP, DMF, DMSO, Chloroform | [1] |
| Spirobifluorene-diamine with CBDA | 345 | > 570 | Soluble in NMP, DMF, DMSO | [4] |
| Spirobifluorene-diamine with PMDA | - | > 570 | Insoluble | [4] |
| Spiro-bichroman diamine with 6FDA | 262-318 | 464-488 | Soluble in Chloroform, Dichloromethane, THF | [4] |
| Spiro-diazafluorene-xanthene diamine with 6FDA | 338 | > 560 | Soluble in aprotic polar solvents (NMP, DMAc) | [4] |
Conclusion
The use of spiro tetraamines and their more common diamine analogues provides a robust platform for the synthesis of high-performance polymers with an exceptional balance of properties. The spiro-center's inherent three-dimensional geometry is the key to unlocking enhanced solubility and processability while retaining the high thermal stability required for advanced applications. The protocols outlined here for both linear and hyperbranched architectures offer reproducible methods for researchers to explore this promising class of materials. The ability to tune properties based on the choice of comonomer (dianhydride) further expands the design space for creating next-generation materials for electronics, membranes, and aerospace technologies.
References
-
Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Hsiao, S. H., & Lin, S. Y. (2002). Synthesis and characterization of spirobifluorene-based polyimides. Journal of Polymer Science Part A: Polymer Chemistry, 40(21), 3615–3621. Available from: [Link]
-
Hasegawa, M., et al. (2005). Synthesis and Characterization of Highly Soluble and Oxygen Permeable New Polyimides Based on Twisted Biphenyl Dianhydride and Spirobifluorene Diamine. Macromolecules, 38(18), 7579–7586. Available from: [Link]
-
Hsiao, S. H., & Chen, Y. (2002). Synthesis and Characterization of Soluble Polyimides Derived from 2,2ⴕ-Bis(3,4-dicarboxyphenoxy)-9,9ⴕ- spirobifluorene Dianhydride. Journal of Polymer Science Part A: Polymer Chemistry, 40(2), 262–268. Available from: [Link]
-
Heller, J., Hodgkin, J. H., & Won, R. (1968). Spiro Polymer Synthesis and Characterization. DTIC. Available from: [Link]
-
Li, X., et al. (2021). Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene). High Performance Polymers, 33(7), 786-796. Available from: [Link]
-
Liu, S., et al. (2015). Synthesis and properties of hyperbranched polyimides derived from tetra-amine and long-chain aromatic dianhydrides. RSC Advances, 5(121), 99933-99942. Available from: [Link]
-
Ibrahim, F. (2015). Synthesis of High Surface Area Microporous Spiro-Polymer for Green Chemistry Applications. TSI Journals. Available from: [Link]
-
Hsiao, S. H., & Liou, G. S. (Eds.). (n.d.). Special Issue: High Performance Polymers. MDPI. Retrieved from [Link]
-
Kiashemshaki, A., & Tobita, H. (2019). Universal Relationships in Hyperbranched Polymer Architecture for Batch and Continuous Step Growth Polymerization of AB2-Type Monomers. Polymers, 11(4), 701. Available from: [Link]
Sources
Application Note: Multicomponent Synthesis of Tetraazaspiro[5.5]undecane Derivatives as sp³-Enriched Pharmaceutical Intermediates
Scientific Rationale & Scaffold Significance
In contemporary drug discovery, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-enriched scaffolds is a critical strategy to improve pharmacokinetic profiles and reduce off-target toxicity[1]. The tetraazaspiro[5.5]undecane framework embodies this "escape from flatland" paradigm. Characterized by two saturated or partially saturated six-membered rings fused at a single central chiral spiro carbon, this bicyclic system offers unique spatial geometry for receptor binding[1][2].
Recent pharmacological evaluations have demonstrated that derivatives such as 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione and 2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone exhibit potent antibacterial, antifungal, and anti-lung cancer activities[3][4]. Furthermore, these compounds serve as versatile intermediates for the development of rationally designed target-protein modulators[4].
Mechanistic Causality of the Multicomponent Assembly
The synthesis of tetraazaspiro[5.5]undecane derivatives is most efficiently achieved via a pseudo-four-component, one-pot cascade reaction[5]. This approach minimizes isolation of unstable intermediates and maximizes atom economy.
The Reaction Cascade:
-
Knoevenagel Condensation: The reaction initiates with the acid-catalyzed condensation of an active methylene compound (e.g., barbituric acid or Meldrum's acid) with an aromatic aldehyde. The acid catalyst (such as p-TSA) protonates the aldehyde, increasing its electrophilicity and facilitating the formation of an α,β -unsaturated intermediate[5].
-
Michael-Type Addition: Urea or thiourea acts as a nucleophile, attacking the sterically accessible β -carbon of the unsaturated intermediate[5].
-
Intramolecular Cyclization: The most thermodynamically demanding step is the final amidation or Mannich-type cyclization. The formation of the sterically congested spiro carbon requires significant energy input, which is why specialized energy delivery systems (ultrasound or microwave) are employed over traditional reflux[1].
Fig 1. Mechanistic pathway for the multicomponent synthesis of tetraazaspiro[5.5]undecane.
Validated Experimental Protocols
To overcome the activation energy barrier of spiro-cyclization while preventing thermal degradation, two highly efficient, field-proven methodologies are detailed below.
Protocol A: Ultrasound-Promoted Synthesis (p-TSA Catalysis)
Causality: Acoustic cavitation generates localized micro-environments of extreme temperature and pressure. This kinetic energy injection specifically overcomes the activation energy barrier for the final intramolecular cyclization, drastically reducing reaction times from hours to minutes while maintaining a low bulk temperature.
Step-by-Step Methodology:
-
Component Mixing: In a 50 mL round-bottom flask, combine barbituric acid (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and urea (1.0 mmol) in 10 mL of absolute ethanol.
-
Catalyst Addition: Add p -toluenesulfonic acid ( p -TSA) (10 mol%) to the suspension. The Brønsted acid is crucial for activating the aldehyde carbonyl.
-
Ultrasonic Irradiation: Submerge the flask in an ultrasonic bath (e.g., 35 kHz) maintained at 45 °C for 45 minutes.
-
Self-Validation Checkpoint: The reaction transition from a clear/translucent solution to a dense, opaque white suspension is a primary visual indicator of spiro-adduct precipitation. Confirm completion via TLC (Hexane:EtOAc 7:3); the disappearance of the UV-active aldehyde spot ( Rf ~0.6) validates full conversion.
-
-
Isolation: Cool the mixture to room temperature. Isolate the precipitated solid via vacuum filtration.
-
Purification: Wash the crude solid with cold aqueous ethanol (1:1, 2 × 5 mL) to remove residual urea and p -TSA. Recrystallize from hot ethanol to yield the pure 2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.
Protocol B: Microwave-Assisted Solvent-Free Synthesis (K-10 Clay Catalysis)
Causality: K-10 montmorillonite clay acts simultaneously as a high-surface-area solid acid support and a highly efficient microwave absorber. Solvent-free conditions artificially increase the effective molarity of the reagents, driving the multi-component equilibrium forward without the generation of toxic liquid waste[3].
Step-by-Step Methodology:
-
Solid-State Mixing: Transfer thiobarbituric acid (1.0 mmol), aromatic aldehyde (1.0 mmol), and thiourea (1.0 mmol) into an agate mortar. Add 0.5 g of K-10 clay and grind vigorously for 5 minutes until a homogeneous, fine powder is achieved[3].
-
Microwave Irradiation: Transfer the powder to a microwave-safe glass vessel. Irradiate in a dedicated synthesis microwave at 400 W for 3–5 minutes (applied in 1-minute intervals to prevent localized charring)[3].
-
Self-Validation Checkpoint: Extract a 5 mg micro-aliquot, dissolve in 1 mL ethyl acetate, and perform a TLC check. The absence of the starting aldehyde indicates successful cyclization.
-
-
Product Desorption: Cool the vessel, add 15 mL of hot ethanol, and stir vigorously for 5 minutes to desorb the spiro product from the porous clay matrix.
-
Filtration & Crystallization: Filter the suspension while hot to remove the K-10 clay. Concentrate the filtrate under reduced pressure and allow the thio-derivative to crystallize at 4 °C[3].
Fig 2. Standardized experimental workflow for the isolation of spirocyclic intermediates.
Quantitative Data & Yield Analysis
The efficiency of the ultrasound-promoted protocol (Protocol A) has been extensively validated across various electron-donating and electron-withdrawing aromatic substituents. The rigid spiro structure consistently yields high-melting-point crystalline solids[5].
Table 1: Synthesis of 2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives
| Aldehyde Substituent (R) | Catalyst / Method | Reaction Time | Yield (%) | Melting Point (°C) |
| -H (Benzaldehyde) | p -TSA / Ultrasound | 45 min | 80 | 222–224 (dec.) |
| -Cl (4-Chlorobenzaldehyde) | p -TSA / Ultrasound | 45 min | 82 | 206–207 (dec.) |
| -F (4-Fluorobenzaldehyde) | p -TSA / Ultrasound | 45 min | 85 | 213–215 (dec.) |
| -Me (4-Methylbenzaldehyde) | p -TSA / Ultrasound | 45 min | 81 | 200–202 (dec.) |
| -F (4-Fluorobenzaldehyde) | NBS-AIBN / Reflux* | 150 min | 85 | 213–215 (dec.) |
*Note: Traditional reflux methods (e.g., NBS-AIBN catalysis) achieve similar yields but require significantly longer reaction times and higher thermal budgets compared to acoustic cavitation[5].
References
-
An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation Source: Journal of Applied Chemical Research (via SID) URL:[Link]
-
NBS/AIBN promoted one-pot multi component regioselective synthesis of spiro heterobicyclic rings via Biginelli-like condensation reaction Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
-
Synthesis of new thiobarbituric acid derived spiroheterobicyclic compounds and their antimicrobial activity Source: PubMed (Wiley Periodicals) URL:[Link]
-
Synthesis, in-Silico investigations, molecular docking, ADMET, and anti-lung cancer activity studies of 1,2,4,5-tetraazaspiro [5.5] undecane-3-thione Source: ResearchGate / Chemical Data Collections URL:[Link]
-
7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone Source: PubMed Central (Acta Crystallographica) URL:[Link]
-
Mechanism of the intramolecular oxidative aziridination / sultams Source: ResearchGate URL:[Link]
Sources
Application Notes and Protocols for the Functionalization of 2,4,8,10-Tetraazaspiro[5.5]undecane Nitrogen Atoms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4,8,10-tetraazaspiro[5.5]undecane scaffold represents a unique and promising three-dimensional framework for the development of novel therapeutic agents. Its rigid spirocyclic core, combined with the presence of four modifiable nitrogen atoms, offers a versatile platform for generating diverse chemical libraries with well-defined spatial orientations of substituents. This guide provides a comprehensive overview of the principles and strategic approaches for the selective functionalization of the nitrogen atoms of 2,4,8,10-tetraazaspiro[5.5]undecane. We delve into the nuances of regioselectivity, protecting group strategies, and provide detailed, adaptable protocols for common N-functionalization reactions, including alkylation, acylation, and sulfonylation.
Introduction: The 2,4,8,10-Tetraazaspiro[5.5]undecane Scaffold - A Rising Star in Medicinal Chemistry
Spirocyclic systems have garnered significant attention in modern drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target specificity and favorable pharmacokinetic properties. The 2,4,8,10-tetraazaspiro[5.5]undecane core, composed of two fused piperazine rings sharing a central quaternary carbon, is a particularly intriguing example. The four secondary amine functionalities provide multiple attachment points for pharmacophoric groups, enabling the exploration of a vast chemical space. The functionalization of these nitrogen atoms is paramount to unlocking the full potential of this scaffold in the design of novel therapeutics, including but not limited to, enzyme inhibitors, receptor modulators, and protein-protein interaction disruptors.
This application note serves as a detailed guide for researchers aiming to chemically modify the 2,4,8,10-tetraazaspiro[5.5]undecane scaffold. While direct literature on this specific molecule is emerging, the protocols and strategies presented herein are based on well-established principles of amine chemistry and have been adapted from methodologies for related cyclic and polyamine systems.
Understanding Regioselectivity: A Tale of Four Nitrogens
The 2,4,8,10-tetraazaspiro[5.5]undecane molecule possesses a C2 axis of symmetry. Consequently, there are two pairs of chemically equivalent nitrogen atoms. However, the reactivity of these nitrogens can be differentiated based on their steric environment.
-
N4 and N10 (Axial Nitrogens): These nitrogen atoms are situated in closer proximity to the spirocyclic center and are flanked by the other piperazine ring. This arrangement results in a more sterically hindered environment compared to the N2 and N8 positions.
-
N2 and N8 (Equatorial Nitrogens): These nitrogen atoms are located in a more exposed, or "equatorial-like," position relative to the overall spirocyclic framework, making them more accessible to incoming electrophiles.
This inherent difference in steric accessibility is the cornerstone of achieving regioselective functionalization. By carefully controlling reaction conditions, such as temperature, reaction time, and the stoichiometry of the electrophile, it is possible to preferentially functionalize the less hindered N2 and N8 positions.
Caption: Structure of 2,4,8,10-Tetraazaspiro[5.5]undecane with differentiated nitrogen atoms.
Strategic Functionalization: The Power of Protecting Groups
To achieve selective and differential functionalization of the four nitrogen atoms, a robust protecting group strategy is indispensable. The choice of protecting group should be guided by its stability to the planned reaction conditions and the orthogonality of its removal.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to a wide range of nucleophiles, bases, and hydrogenation. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine) | Base-labile, orthogonal to Boc and Cbz. |
Generalized Protocol for Mono-Boc Protection (Preferential at N2/N8):
-
Materials: 2,4,8,10-tetraazaspiro[5.5]undecane, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure: a. Dissolve 2,4,8,10-tetraazaspiro[5.5]undecane (1.0 eq) in DCM. b. Add triethylamine (1.1 eq). c. Cool the solution to 0 °C in an ice bath. d. Slowly add a solution of (Boc)₂O (1.0 eq) in DCM dropwise over 1-2 hours. e. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. f. Upon completion, quench the reaction with water and extract with DCM. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the product by column chromatography on silica gel.
Note: Careful control of stoichiometry and slow addition of the Boc-anhydride are crucial to maximize the yield of the mono-protected product.
Key N-Functionalization Protocols
The following protocols are generalized starting points and may require optimization for specific substrates and electrophiles.
N-Alkylation
N-alkylation introduces alkyl groups onto the nitrogen atoms, which can modulate the scaffold's lipophilicity, basicity, and steric profile.
Protocol: Mono-N-Alkylation of a Boc-Protected Intermediate
-
Materials: Mono-Boc-2,4,8,10-tetraazaspiro[5.5]undecane, Alkyl halide (e.g., benzyl bromide, ethyl iodide), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Procedure: a. To a solution of mono-Boc-2,4,8,10-tetraazaspiro[5.5]undecane (1.0 eq) in anhydrous DMF, add the base (NaH, 1.2 eq, or K₂CO₃, 2.0 eq) at 0 °C. b. Stir the mixture for 30 minutes at 0 °C. c. Add the alkyl halide (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). e. Carefully quench the reaction with water and extract with ethyl acetate. f. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify by column chromatography. h. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) to yield the mono-alkylated product.
N-Acylation
N-acylation introduces amide functionalities, which can act as hydrogen bond donors and acceptors, and are prevalent in many bioactive molecules.
Protocol: N,N'-Diacylation
-
Materials: 2,4,8,10-tetraazaspiro[5.5]undecane, Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (2.2 eq), Dichloromethane (DCM), Triethylamine (TEA) or Pyridine.
-
Procedure: a. Dissolve 2,4,8,10-tetraazaspiro[5.5]undecane (1.0 eq) and TEA (2.5 eq) in DCM and cool to 0 °C. b. Add the acyl chloride (2.2 eq) dropwise. c. Stir at 0 °C for 1 hour and then at room temperature until the reaction is complete. d. Quench with saturated aqueous sodium bicarbonate solution. e. Separate the organic layer, wash with water and brine, dry, and concentrate. f. Purify the di-acylated product by crystallization or column chromatography.
Note: Due to the higher reactivity of the N2 and N8 positions, di-acylation is expected to occur at these sites preferentially.
N-Sulfonylation
The introduction of a sulfonamide group can enhance metabolic stability and introduce a key hydrogen bond donor.
Protocol: N,N'-Disulfonylation
-
Materials: 2,4,8,10-tetraazaspiro[5.5]undecane, Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (2.2 eq), Pyridine or Dichloromethane (DCM) with Triethylamine (TEA).
-
Procedure: a. Dissolve 2,4,8,10-tetraazaspiro[5.5]undecane (1.0 eq) in pyridine and cool to 0 °C. b. Add the sulfonyl chloride (2.2 eq) portion-wise. c. Stir at room temperature until completion. d. Pour the reaction mixture into ice-water and extract with ethyl acetate. e. Wash the organic layer with dilute HCl, water, and brine. f. Dry over anhydrous sodium sulfate, concentrate, and purify the product.
Characterization of Functionalized Derivatives
The successful functionalization of the 2,4,8,10-tetraazaspiro[5.5]undecane scaffold should be confirmed by a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The symmetry of the molecule will be reflected in the number of signals. For instance, a symmetrical N2,N8-disubstituted product will show a different and simpler set of signals compared to a mono-substituted or an unsymmetrical product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compounds.
Workflow for Selective Mono-Functionalization
Caption: General workflow for selective mono-functionalization of 2,4,8,10-tetraazaspiro[5.5]undecane.
Conclusion
The 2,4,8,10-tetraazaspiro[5.5]undecane scaffold holds immense potential for the development of novel, three-dimensional chemical entities for drug discovery. The strategic functionalization of its four nitrogen atoms is key to exploring its full potential. By leveraging the principles of regioselectivity and employing robust protecting group strategies, researchers can access a wide array of derivatives with tailored properties. The generalized protocols provided in this application note serve as a foundation for the synthesis and exploration of this exciting class of molecules. As with any synthetic endeavor, careful optimization and thorough characterization are paramount to success.
References
-
General Principles of Amine Protection
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
[Link]
-
N-Functionalization of Piperazines and Related Diamines
- For an overview of piperazine derivatization: Dinsmore, C. J., & Beshore, D. C. (2002). The design of piperazine-based compounds for medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 12(12), 1599-1602.
-
[Link]
-
Regioselective Functionalization of Polyamines
-
Spirocyclic Scaffolds in Medicinal Chemistry
- Vartanyan, R. S. (2016). Spirocyclic Compounds in Medicinal Chemistry. Russian Journal of Organic Chemistry, 52(10), 1391-1434.
-
[Link]
Sources
Advanced Applications of Spirocyclic Nitrogen-Phosphorus Architectures in Intumescent Flame Retardant Materials
Executive Summary
While spiroaminals and related rigid spiro-heterocycles are widely celebrated in drug development for their ability to lock molecular conformations and improve pharmacological profiles, these exact structural benefits are currently driving a paradigm shift in materials science. In the realm of polymer chemistry, spirocyclic nitrogen-phosphorus architectures (functioning as spiroaminal and spiro-phosphoramidate analogs) are being engineered into highly efficient, halogen-free Intumescent Flame Retardants (IFRs).
This application note provides a comprehensive guide to the synthesis, mechanistic action, and polymer integration of spirocyclic flame retardants. By integrating the acid source (phosphorus), carbonization agent (pentaerythritol core), and blowing agent (nitrogenous aminal/amide groups) into a single rigid molecule, these compounds overcome the traditional limitations of phase separation and poor dispersion found in multi-component IFR systems[1].
Mechanistic Rationale: The Spirocyclic Advantage
The application of spirocyclic phosphoramidates—such as Diphenylimidazole Spirocyclic Pentaerythritol Bisphosphonate (PIPC) and Imidazole Spirocyclic Phosphoramidate (ISCP)—relies on a synergistic gaseous and condensed-phase mechanism[2].
-
Conformational Rigidity (Condensed Phase): The highly symmetric, double-ring spiro structure inherently possesses high thermal stability. Upon reaching degradation temperatures (>280°C), the phosphorus-oxygen bonds catalyze the dehydration of the polymer matrix, forming crosslinked polyphosphoric acids. The rigid carbon skeleton of the spiro-core acts as a premium carbonization agent, yielding a dense, phosphocarbonaceous char[3].
-
Integrated Blowing Agents (Gaseous Phase): The nitrogen-rich functional groups (amines, imidazoles, or sulfonamides) attached via P-N bonds act as built-in blowing agents. During combustion, they release non-combustible gases (NH₃, N₂, H₂O) that dilute oxygen and expand the char layer into a protective, heat-shielding foam[1].
Figure 1: Synergistic condensed and gaseous phase mechanisms of spirocyclic IFRs.
Experimental Protocols: Synthesis and Polymer Integration
The following protocol details the synthesis of a model spirocyclic phosphoramidate (ISCP) and its subsequent integration into an Epoxy Resin (EP) matrix.
Phase 1: Synthesis of the Spirocyclic Core (SPDPC)
Causality Check: The intermediate SPDPC (3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro-[5,5]undecane-3,9-dioxide) provides the rigid spiro-phosphate backbone.
-
Reaction Setup: Suspend 0.1 mol of pentaerythritol in 150 mL of dry acetonitrile.
-
Addition: Dropwise add 0.22 mol of phosphorus oxychloride (POCl₃) under a nitrogen atmosphere at 0°C. Reasoning: The reaction is highly exothermic; strict temperature control prevents the formation of open-chain oligomers.
-
Reflux: Elevate the temperature to 80°C and reflux for 6 hours until HCl gas evolution ceases.
-
Purification: Recrystallize the crude product from dichloromethane (DCM) to yield pure white SPDPC crystals.
Phase 2: Amination to Form Spirocyclic Phosphoramidate (ISCP)
Causality Check: Nucleophilic substitution with imidazole introduces the nitrogen-rich blowing agent directly onto the spiro-core, ensuring molecular-level integration of the IFR components[2].
-
Reaction Setup: Dissolve 0.05 mol of SPDPC in 100 mL of dry DCM. Add 0.1 mol of triethylamine (TEA) to act as an acid scavenger.
-
Substitution: Slowly add 0.1 mol of imidazole dissolved in DCM. Stir at room temperature for 12 hours. Reasoning: DCM is selected as an aprotic solvent to prevent the premature hydrolysis of the highly reactive P-Cl bonds on the SPDPC intermediate.
-
Self-Validating Quality Control: Before proceeding, analyze the product via ³¹P NMR. The disappearance of the P-Cl peak (typically around +5 ppm) and the appearance of a P-N peak (around -10 to -15 ppm) confirms complete substitution. Critical: Unreacted P-Cl bonds will release corrosive HCl during polymer curing, degrading the epoxy matrix.
Phase 3: Epoxy Resin (EP) Integration and Curing
-
Blending: Disperse 5–20 wt% of the synthesized ISCP powder into liquid bisphenol-A diglycidyl ether (DGEBA) epoxy resin at 60°C under high-shear mechanical stirring for 30 minutes.
-
Curing Agent: Add 4,4'-diaminodiphenylmethane (DDM) at a stoichiometric ratio. Degas the mixture in a vacuum oven at 60°C for 15 minutes to remove trapped air.
-
Step-Curing Cycle: Pour the mixture into PTFE molds. Cure at 100°C for 2 hours, followed by a post-cure at 150°C for 2 hours. Reasoning: A step-wise curing cycle is mandatory. The initial 100°C phase allows for kinetic diffusion of the curing agent without premature vitrification. The 150°C post-cure ensures maximum cross-linking density, maintaining the composite's mechanical integrity.
Figure 2: Workflow for the synthesis and integration of spirocyclic flame retardants.
Quantitative Performance Data
The integration of spirocyclic nitrogen-phosphorus architectures drastically improves the fire safety profiles of polymer composites. Because the flame retardant groups are uniformly distributed within the matrix, they exert a powerful synergistic effect even at low loadings[1],[3],[4].
Table 1: Flammability and Thermal Properties of Epoxy Composites Modified with Spirocyclic Flame Retardants
| Flame Retardant Type | Polymer Matrix | FR Loading (wt%) | Limiting Oxygen Index (LOI %) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction | Total Heat Release (THR) Reduction |
| Control (Pure EP) | Epoxy Resin | 0 | 19.5 - 25.1 | No Rating | - | - |
| PIPC | Epoxy Resin | 5 | 29.7 | V-0 | 42.15% | 21.64% |
| SAPC (Macromolecular) | Epoxy Resin | 8 | ~30.0 | V-0 | 43.45% | 28.55% |
| ISCP | Epoxy Resin | 20 | 36.8 | V-0 | Significant | Significant |
| PN-Cl (Spiro-Phosphazene) | Polyurethane | 5 | 28.3 | V-0 | Suppressed | Suppressed |
Data Interpretation: The data clearly illustrates that small-molecule spirocycles like PIPC can achieve a UL-94 V-0 rating at exceptionally low loadings (5 wt%), preserving the mechanical transparency and tensile strength of the epoxy. Macromolecular variants (SAPC) provide enhanced smoke suppression alongside flame retardancy[3].
References
-
Synthesis of a Novel Spirocyclic Inflatable Flame Retardant and Its Application in Epoxy Composites Source: MDPI (Polymers) URL:[Link]
-
Effects of a Macromolecule Spirocyclic Inflatable Flame Retardant on the Thermal and Flame Retardant Properties of Epoxy Resin Source: ProQuest / Polymers URL:[Link]
-
A Novel Spirocyclic Halogen-Free Flame Retardant: Synthesis and Flammability Characteristics in Epoxy Resin Composites Source: ResearchGate URL:[Link]
-
Spiro-Type Cyclic Phosphazene Derivatives as Dual-Function Additives to Improve Thermal Insulation and Flame Retardancy of Rigid Polyurethane Foams Source: ACS Omega URL:[Link]
Sources
- 1. Synthesis of a Novel Spirocyclic Inflatable Flame Retardant and Its Application in Epoxy Composites [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a Macromolecule Spirocyclic Inflatable Flame Retardant on the Thermal and Flame Retardant Properties of Epoxy Resin - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Solid-Phase Crosslinking and Coupling Procedures for Spirocyclic Amines
Introduction and Strategic Rationale
Spirocyclic amines are emerging as critical structural motifs in modern drug discovery. As 3D-shaped, Fsp3-rich bioisosteres for flat aromatic rings (such as benzene), they offer improved metabolic stability, reduced conformational entropy penalties upon target binding, and an entry into novel chemical space[1][2]. However, incorporating these sterically demanding, rigid scaffolds into solid-phase synthesis (SPPS)—such as in the generation of spiroligomer-peptoid hybrids or combinatorial libraries—presents unique synthetic challenges[3].
This application note details the optimized protocols for coupling spirocyclic amines to resin-bound electrophiles, focusing on the kinetic control required to prevent unwanted inter-chain crosslinking.
Mechanistic Insights: The Crosslinking Conundrum
When coupling bulky spirocyclic primary or secondary amines to a resin-bound electrophile (e.g., via sub-monomer peptoid synthesis using bromoacetic acid), the local concentration of reactive sites on the solid support leads to two competing kinetic pathways:
-
Desired Elongation (Intermolecular): The spirocyclic amine in solution displaces the resin-bound halide via an SN2 mechanism.
-
Undesired Crosslinking (Pseudo-Intramolecular): An already coupled secondary amine on one resin site attacks a neighboring unreacted bromoacetyl group. This crosslinks the resin and terminates two growing sequences[3].
To favor elongation, the kinetics of the intermolecular reaction must strictly outcompete the pseudo-intramolecular reaction. This causality dictates our experimental choices: we must carefully modulate resin loading, amine concentration, and molar equivalents to suppress crosslinking to <2%[3].
Competing kinetic pathways during solid-phase displacement with spirocyclic amines.
Quantitative Optimization of Coupling Conditions
The physical properties of the resin directly influence the required equivalents and concentration of the spirocyclic amine. High-loading resins require higher concentrations of the amine to flood the microenvironment and prevent adjacent chains from crosslinking[3].
| Resin Type | Loading Capacity (mmol/g) | Minimum Amine Concentration | Minimum Equivalents | Crosslinking Rate |
| Rink Amide Tentagel | 0.37 | 125 mM | 3.0 | < 2% |
| 2-Cl-Trityl Chloride Polystyrene | 1.10 | 250 mM | 5.0 | < 2% |
Table 1: Optimized parameters for spirocyclic amine coupling at room temperature (4 h) to suppress inter-chain crosslinking[3].
Standard Operating Procedure: Spirocyclic Amine Coupling
Step-by-step workflow for incorporating spirocyclic amines into solid-phase synthesis.
Protocol 1: Resin Preparation and Swelling
Causality: Proper swelling exposes the internal functional groups of the polymer matrix, maximizing the accessibility of the reactive sites to the bulky spirocyclic amines.
-
Weigh 100 mg of Rink Amide Tentagel resin (0.37 mmol/g) into a fritted solid-phase synthesis syringe.
-
Add 3 mL of Dichloromethane (DCM). Agitate gently for 30 minutes.
-
Drain the DCM and add 3 mL of N,N-Dimethylformamide (DMF). Agitate for an additional 30 minutes.
-
Self-Validation: Perform a Kaiser test. If Fmoc-deprotected, the beads should turn deep blue, confirming the presence of free primary amines.
Protocol 2: Electrophile Installation (Bromoacetylation)
Causality: Bromoacetic acid is highly reactive for SN2 displacements. Diisopropylcarbodiimide (DIC) is chosen over HATU for this step to prevent guanidinylation of the free amine, which can occur with uronium-based coupling reagents.
-
Prepare a solution of bromoacetic acid (20 equiv) and DIC (24 equiv) in 2 mL of anhydrous DMF.
-
Add the activation mixture to the swollen resin.
-
Agitate at room temperature for 45 minutes.
-
Drain the resin and wash extensively: DMF (3 × 3 mL), DCM (3 × 3 mL), and DMF (3 × 3 mL).
-
Self-Validation: Perform a Kaiser test. The beads must remain yellow/colorless, indicating complete acylation of the primary amines.
Protocol 3: Spirocyclic Amine Crosslinking/Coupling
Causality: The concentration of the spirocyclic amine is maintained at ≥125 mM to kinetically outcompete inter-chain crosslinking[3].
-
Dissolve the spirocyclic amine (3.0 equiv relative to resin loading) in DMF to achieve a final concentration of 125 mM.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution. Note: DIPEA neutralizes the hydrobromic acid generated during the SN2 displacement, preventing the newly formed secondary amine from protonating and becoming unreactive.
-
Add the solution to the bromoacetylated resin and agitate at room temperature for 4 hours.
-
Drain the reaction mixture. Wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL) to remove all unreacted amine.
-
Self-Validation (Micro-cleavage): Transfer ~5 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/H2O/TIPS (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the mass of the desired spirocyclic adduct and the absence of dimerized (crosslinked) mass peaks.
Protocol 4: Global Cleavage and Deprotection
Causality: A highly acidic cocktail with carbocation scavengers (TIPS/Water) prevents the re-alkylation of the spirocyclic core during cleavage from the solid support.
-
Transfer the thoroughly washed and dried resin to a cleavage vessel.
-
Add 3 mL of cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).
-
Agitate at room temperature for 2 hours.
-
Collect the filtrate. Wash the resin twice with 1 mL of TFA and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen to approximately 0.5 mL.
-
Precipitate the product by adding 10 mL of ice-cold diethyl ether. Centrifuge and decant the ether to isolate the spirocyclic-functionalized product.
References
-
Title: Development of Spiroligomer–Peptoid Hybrids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
One-Pot Synthesis of Tetraazaspiroalkanes: A Detailed Guide for Researchers
Introduction: The Significance of Tetraazaspiroalkanes in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is relentless. Tetraazaspiroalkanes, a unique class of heterocyclic compounds featuring a central spirocyclic carbon atom linking two nitrogen-containing rings, have emerged as a promising scaffold in drug discovery. Their rigid, defined spatial arrangement allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of four nitrogen atoms provides multiple sites for hydrogen bonding and other non-covalent interactions, further augmenting their potential as bioactive molecules.
One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers a highly efficient and atom-economical approach to complex molecules like tetraazaspiroalkanes. This methodology minimizes solvent waste, reduces purification steps, and can significantly shorten the overall synthetic sequence, making it an attractive strategy for the rapid generation of compound libraries for high-throughput screening.
This comprehensive guide provides an in-depth exploration of a key one-pot synthesis technique for a specific class of tetraazaspiroalkanes. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the broader implications for the synthesis of related spirocyclic systems.
Core Synthetic Strategy: Multi-Component Condensation for the Formation of Tetraazaspiro[5.5]undecane Derivatives
A powerful and straightforward one-pot approach to certain tetraazaspiroalkanes involves the acid-catalyzed condensation of a cyclic ketone with a suitable bis-nucleophile containing the requisite nitrogen framework. One notable example is the synthesis of 1,2,4,5-tetraazaspiro[5.5]-6,7,8,9-tetrahydrocarbazol-3-thiones from the reaction of a cyclic ketone with thiocarbohydrazide. This reaction exemplifies a multi-component approach where the spirocyclic core is efficiently assembled in a single synthetic operation.
Causality Behind Experimental Choices
The choice of reactants and conditions in this one-pot synthesis is dictated by the desired transformation.
-
The Ketone: The cyclic ketone serves as the electrophilic component and provides the carbon framework for one of the rings and the central spiro atom. The reactivity of the ketone can be influenced by ring size and the presence of activating or deactivating groups.
-
The Bis-Nucleophile (Thiocarbohydrazide): Thiocarbohydrazide is an ideal partner in this reaction, providing the four nitrogen atoms required for the tetraaza core. The terminal primary amine groups are sufficiently nucleophilic to attack the carbonyl carbon of the ketone, initiating the cyclization cascade. The central thiocarbonyl group imparts distinct chemical properties to the final product and can be a site for further functionalization.
-
The Catalyst: An acid catalyst, such as glacial acetic acid, is typically employed to activate the ketone carbonyl group towards nucleophilic attack. The acidic medium also facilitates the dehydration steps that drive the reaction towards the formation of the stable spirocyclic product.
-
The Solvent: A high-boiling polar solvent, such as ethanol, is often used to ensure that the reactants remain in solution and to allow the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.
Proposed Reaction Mechanism
The one-pot formation of 1,2,4,5-tetraazaspiro[5.5]-6,7,8,9-tetrahydrocarbazol-3-thiones is proposed to proceed through a series of condensation and cyclization steps. The following diagram illustrates a plausible mechanistic pathway:
Caption: Proposed mechanism for the one-pot synthesis of a tetraazaspiroalkane.
Detailed Experimental Protocol: One-Pot Synthesis of 1,2,4,5-Tetraazaspiro[5.5]-6,7,8,9-tetrahydrocarbazol-3-thiones
This protocol is based on the reported synthesis of a specific class of tetraazaspiroalkanes and serves as a representative example of the one-pot condensation strategy.[1]
Materials and Reagents:
-
Cyclohexanone derivative (e.g., 1-oxo-1,2,3,4,5,6,7,8-octahydroacridine)
-
Thiocarbohydrazide
-
Glacial Acetic Acid
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, DMF)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the cyclohexanone derivative (1.0 eq) and thiocarbohydrazide (1.1 eq).
-
Solvent and Catalyst Addition: To the flask, add a sufficient volume of absolute ethanol to dissolve the reactants upon heating. Then, add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield the pure 1,2,4,5-tetraazaspiro[5.5]-6,7,8,9-tetrahydrocarbazol-3-thione derivative.
Characterization:
The structure and purity of the synthesized tetraazaspiroalkane should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the spirocyclic core.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and C=S bonds.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Data Presentation: A Comparative Overview
| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Diarylideneacetones and Barbituric Acid | Reflux, no catalyst | Aqueous Ethanol | 35-57 | [2][3][4] |
| Aromatic Aldehydes, Thiourea, and 1,3-Dioxane-4,6-dione | 1-Methylimidazolium trifluoromethylsulfonate, 80 °C | Solvent-free | 85-95 | [5] |
Broader Applications and Future Directions
The one-pot synthesis of tetraazaspiroalkanes and related spirocyclic systems holds significant promise for the future of drug discovery and development. The inherent three-dimensionality and rich chemical functionality of these scaffolds make them ideal candidates for targeting a wide range of biological macromolecules, including enzymes and receptors.
Future research in this area will likely focus on:
-
Expansion of Synthetic Methodologies: The development of new and more versatile one-pot reactions to access a wider diversity of tetraazaspiroalkane cores.
-
Asymmetric Synthesis: The development of enantioselective one-pot methods to produce chiral tetraazaspiroalkanes, which is crucial for understanding their interactions with biological systems.
-
Library Synthesis and Biological Screening: The application of these efficient one-pot methods to the synthesis of large libraries of tetraazaspiroalkane derivatives for high-throughput screening against various disease targets.
By embracing the principles of one-pot synthesis, researchers can accelerate the discovery and development of novel therapeutic agents based on the promising tetraazaspiroalkane scaffold.
References
-
Ahmed, M. G., et al. (2017). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[4][4]undecane-3-oxo (or thioxo)-1,5,9-triones. Journal of the Bangladesh Chemical Society.
-
Ahmed, M. G., et al. (2017). a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[4][4]undecane. SciSpace.
- Ahmed, M. G., et al. (2017). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-3-oxo (or thioxo)-1,5,9-triones.
- Danish, I. A., et al. (2004). A one-pot synthesis of 1,2,4,5-tetraazaspiro[5.5]-6,7,8,9-tetrahydrocarbazol-3-thiones and its antibacterial activities.
- HETEROCYCLES, Vol. 92, No. 12, 2016. ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5,5]undecane-3-oxo (or thioxo)-1,5,9-triones | Journal of the Bangladesh Chemical Society [banglajol.info]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing Reaction Temperature for Spiro Ring Closures
Welcome to the Technical Support Center for spirocyclic compound synthesis. Spiro ring closures—such as the formation of spirooxindoles via multicomponent 1,3-dipolar cycloadditions and the stereoselective synthesis of complex spiroacetals—are highly sensitive to thermal conditions. Balancing thermodynamic and kinetic control is critical to achieving high yield, regioselectivity, and stereoselectivity.
This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and validated protocols.
I. Frequently Asked Questions: Core Principles of Temperature Optimization
Q1: How does temperature dictate the stereochemical outcome of spiroacetalizations? A: In spiroacetalization, the reaction can proceed via two distinct energy pathways. At lower temperatures, the reaction is strictly under kinetic control , meaning the product that forms fastest (possessing the lowest activation energy, Ea ) predominates, even if it is less stable overall[1][2]. At elevated temperatures or prolonged reaction times, the reaction becomes reversible, shifting to thermodynamic control . Here, the most stable stereoisomer (often the one maximizing the anomeric effect and minimizing steric clashes) becomes the major product[1][2]. For highly enantioselective spiroacetalizations without natural thermal bias, specialized confined Brønsted acids can be used at precisely controlled temperatures to lower the activation energy of a specific chiral pathway[3].
Q2: Why do [3+2] cycloadditions for spirooxindole synthesis often require specific temperature tuning rather than standard reflux? A: Spirooxindoles are typically synthesized via a multicomponent [3+2] cycloaddition involving an isatin, an amino acid (to form an azomethine ylide in situ), and a dipolarophile. While heating (e.g., 80 °C in ethanol) accelerates the decarboxylative condensation needed to form the ylide, excessive temperatures can lead to dipole decomposition or retro-cycloaddition[4][5]. Conversely, some highly reactive dipolarophiles (like maleimides) can undergo the cycloaddition efficiently at room temperature, which prevents thermal degradation and preserves excellent diastereoselectivity (>99:1 dr)[6].
II. Troubleshooting Guide: Solving Common Thermal Issues
Issue 1: Incomplete Conversion in Multicomponent Spirooxindole Synthesis
-
Symptom: TLC or LC-MS shows unreacted chalcone or isatin starting materials after 24 hours.
-
Causality: The generation of the azomethine ylide requires sufficient thermal energy to overcome the decarboxylation barrier. If the temperature is too low, the dipole does not form. If the solvent boiling point is too low (e.g., methanol or dichloromethane), the system may not reach the required activation energy.
-
Solution: Optimize the solvent-temperature pairing. Ethanol at 80 °C (reflux) is often the "Goldilocks" zone for chalcone-based dipolarophiles, perfectly balancing solubility and thermal energy[4][5].
Issue 2: Loss of Diastereoselectivity (Epimerization)
-
Symptom: The reaction yields a mixture of endo and exo spiro-adducts instead of a single diastereomer.
-
Causality: High temperatures can trigger retro-cycloaddition or reversible ring-opening, shifting the reaction from a kinetically trapped pure endo product to a thermodynamically mixed state.
-
Solution: Lower the reaction temperature. If the reaction stalls at lower temperatures, switch to a more reactive dipolarophile (e.g., 1,4-enediones or maleimides) that allows for room-temperature cycloaddition[6].
Issue 3: Thermal Decomposition of the Dipolarophile
-
Symptom: Formation of complex polymeric mixtures and low isolated yield of the spiro compound.
-
Causality: Prolonged heating of electron-deficient alkenes (like chalcones) in the presence of basic amines can lead to side reactions like aza-Michael additions or polymerization.
-
Solution: Implement a self-validating protocol where the dipole is pre-formed, or transition to a kinetically controlled room-temperature protocol.
Quantitative Data: Temperature and Solvent Effects on Spirooxindole Yield
The following table summarizes the optimization of reaction conditions for a standard [3+2] cycloaddition (isatin + amino acid + dipolarophile)[4][5][6].
| Solvent | Temperature (°C) | Time (h) | Dipolarophile Type | Isolated Yield (%) | Stereoselectivity (dr) |
| Tetrahydrofuran | 68 | 4 | Chalcone | 60 | Moderate |
| Acetonitrile | 84 | 4 | Chalcone | 65 | Moderate |
| 1,4-Dioxane | 103 | 6 | Chalcone | 57 | Low (Thermal degradation) |
| Ethanol | 80 | 2-5 | Chalcone | 83-90 | High (endo favored) |
| Ethanol | 25 (RT) | 4 | Maleimide / Enedione | 76-95 | Excellent (>99:1) |
III. Logical Workflows for Temperature Optimization
To systematically resolve temperature-related issues, follow the logic outlined in the decision trees below.
Figure 1: Decision tree for optimizing temperature and troubleshooting spiro ring closure reactions.
Figure 2: Thermodynamic vs. Kinetic control pathways in azomethine ylide cycloadditions.
IV. Validated Experimental Protocols
The following self-validating protocols are designed to ensure reproducibility by incorporating built-in checkpoints.
Protocol 1: Thermodynamically Controlled Synthesis of Spirooxindoles (Elevated Temperature)
Objective: Synthesize vanillin-tethered spirooxindole pyrrolidines using chalcones via a [3+2] cycloaddition[4][5]. Causality Check: Chalcones are moderately reactive dipolarophiles; thus, elevated temperatures are required to ensure the azomethine ylide reacts completely before decomposing.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve isatin (1.0 mmol) and the secondary amino acid (e.g., sarcosine or L-proline, 1.0 mmol) in 10 mL of absolute ethanol.
-
Dipole Generation: Stir the mixture at 80 °C for 10 minutes. Self-Validation: The solution will transition to a deep red/orange color, indicating the successful formation of the azomethine ylide.
-
Cycloaddition: Add the chalcone dipolarophile (1.0 mmol) to the reaction mixture.
-
Thermal Ring Closure: Maintain the reaction at 80 °C (reflux) for 2 to 5 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).
-
Workup: Once the chalcone is completely consumed, cool the mixture to room temperature. The spirooxindole product will typically precipitate out of the ethanol.
-
Purification: Filter the solid, wash with cold ethanol (2 × 5 mL), and dry under vacuum to afford the pure spiro-adduct.
Protocol 2: Kinetically Controlled Synthesis of N-Fused Pyrrolidinyl Spirooxindoles (Room Temperature)
Objective: Synthesize highly functionalized spirooxindoles using highly reactive dipolarophiles (e.g., maleimides) to trap the kinetic product and maximize diastereoselectivity[6]. Causality Check: Maleimides are highly electrophilic. Running this reaction at room temperature prevents the reversible ring-opening of the spiro-adduct, locking the stereochemistry in the endo configuration.
Step-by-Step Methodology:
-
Preparation: In a 25 mL vial, combine isatin (0.5 mmol), α-amino acid (0.6 mmol), and maleimide (0.6 mmol) in 3 mL of ethanol.
-
Reaction: Stir the mixture at room temperature (25 °C) for 4 hours. Do not apply heat.
-
Monitoring: Check the reaction progress via LC-MS. Self-Validation: The total absence of the maleimide mass peak indicates complete kinetic trapping.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with appropriate gradients of petroleum ether/ethyl acetate) to isolate the pure diastereomer (>99:1 dr).
V. References
-
Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu6lMO3aNFY6dNfPgac_-6f8nnTExlVNxYqFDxdAtNYupvLB1zZuWH8Umti_i2orGS5dAC3VsJBo_X48RWESu3eHqrgyD4DDCqhZ_5iFMI1yKW9xiKCsNeM3ueRqnRDiIWX2tf6EI6fhkPw9U=]
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcDfhZ9rD1PneGrY2U4k5CsVjqjykxORPoDv0zVPVvoNA3fSADX0xg8L4mEtqqSkDHCAa-R2dBzntsmJtSvTWlanZ8kdZQ-AYR5hU3znRexN2yPFFcTso1EX5nHe2JgDDMTSLWkcNEHALLFA==]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyoAgJuLOpU6u_6fCKydUo2v5ZAUI132qb2ZG1tLrotpE-0hjQIfNkjWNak-CG24bUo2j-qTeEFcaCosMOwu-yeJhSFU5L0kUvP2NB6BMNAWjgUWJhNkTld-lJlfxpjsv3zA==]
-
Thermodynamic and kinetic reaction control. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcnfqAXn3bjhYvv_0Juqhhs2HNdCMzibu-CN_QlWBIohmCqrsZcUpt9mascmpCOahUpKy3Spzc9T1EZqXSybGeafAhwDm2XN6UlaAKV6KHtbbwY6cYEd_PAvA-8fvnussJ5V3B2_fdJm4yGmWYXO7MnZM01FLQ_fQERVdnQ1xsxHhn]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMsIJAnU1UcRDR6nczNJLA2ABT19xlooeIgDIHmng1btDHt0EncrAfgH-Vf2xVG6go3qs368TO7NIF7OJ4zYoP-1ZmmZtqPfm6ZyW-Htb2qYpYCtYFHMNe7dUA6FgGuzxXRJpFWCqZEfeCRK2X4zBxXdQWrIPjTmZurZMr7bLFvWojVmG8VNP847R2sXiBO9LRuAhkrxTPk_vF2YFvKSUuVvBj78YLbu2UQxqYHgpEn9GssV8kY2XRcKxYB4ncU72VeRMkFuVpCQ6dm4x-wEkCCOU_s0wotecqD7I_KaUT9OmsD5UII1a7vTULqCaNYK7Izp1wDqCbJ9w6v7HOiV5GMA==]
-
Asymmetric spiroacetalization catalysed by confined Brønsted acids. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBBw8uPiHjqq4t6PjFl5sVS39aSaNywxU5N_f77Dq_yCAbjf8KJu-f2R7FexGJyp_zQlRWYhoK5WdKcuXW6EUKH1yCEdpqRGCHDdCoRtdZNTsUxTvQ2hGlMaSsuxH-OizQuH0=]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Asymmetric spiroacetalization catalysed by confined Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Formaldehyde Impurities in Spiroamine Synthesis
Welcome to the Technical Support Center. As spirocyclic scaffolds (such as diazaspiro[4.5]decanes) become increasingly recognized as privileged, three-dimensional motifs in modern drug discovery, handling their highly nucleophilic secondary and tertiary amine centers has become a critical challenge. These nitrogen centers are highly susceptible to reactions with trace electrophiles—most notably formaldehyde—leading to genotoxic impurities (GTIs) and unwanted N-methylated or aminal degradants.
This guide provides an authoritative, causality-driven approach to identifying, quantifying, and eliminating formaldehyde impurities from spiroamine APIs.
Visual Workflow: Root Cause and Remediation
Mechanism of formaldehyde contamination in spiroamines and scavenger remediation workflow.
Troubleshooting Guide & FAQs
Q1: Why is formaldehyde appearing in my spiroamine synthesis even when it is not used as a reagent? A: Formaldehyde is a ubiquitous process impurity that typically originates from solvent degradation. For example, dichloromethane (DCM)—a standard solvent for amine extraction—can undergo slow degradation or react directly with amines to generate formaldehyde surrogates, which subsequently hydrolyze into free formaldehyde [1]. Furthermore, the oxidation of methanol or the acidic cleavage of protecting groups (e.g., methoxymethyl ethers) releases formaldehyde into the reaction matrix. Because spiroamines possess sterically accessible, highly nucleophilic nitrogen centers, they act as thermodynamic sinks, reacting with trace formaldehyde to form stable aminals or undergoing Eschweiler-Clarke-type N-methylation.
Q2: How do I analytically detect and quantify trace formaldehyde in spiroamine APIs? A: Direct detection of formaldehyde is analytically prohibitive due to its high volatility, lack of a strong chromophore, and rapid elution. The standard protocol requires pre-column derivatization to alter its physicochemical properties.
-
HPLC-UV Method: Extract the reactive impurities in a 1:1 acetonitrile/water solution and derivatize with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions (pH 1.5–2). This converts formaldehyde into a highly stable hydrazone with strong UV absorbance, allowing for sensitive detection at room temperature [2].
-
GC-MS Method: For highly volatile matrices, derivatize formaldehyde with ethanol in the presence of a p-toluenesulfonic acid catalyst to form diethoxymethane, or use O-(pentafluorobenzyl)hydroxylamine (PFBHA) followed by headspace GC-MS detection [3].
Q3: Which formaldehyde scavenger should I choose for my spiroamine product? A: Scavenger selection is dictated by the synthesis scale and the phase of the API.
-
Polymer-Supported Sulfonylhydrazine (PS-TsNHNH₂): Ideal for late-stage API purification. The resin provides a high local concentration of nucleophilic hydrazine, covalently trapping the aldehyde as a resin-bound hydrazone that is easily filtered out [4].
-
Sodium Bisulfite (NaHSO₃): Best suited for large-scale, early-stage liquid-liquid extractions. It reacts with formaldehyde to form a highly polar sodium hydroxymethanesulfonate adduct, which permanently partitions into the aqueous waste stream [5].
Quantitative Data: Scavenger Comparison
| Scavenger Type | Chemical Mechanism | Optimal Phase / Solvent | Scale Suitability | Typical HCHO Reduction |
| Polymer-Supported Sulfonylhydrazine | Covalent hydrazone formation | Organic (DMF, DCM, THF) | Small to Medium (Late-stage API) | >85% per cycle (down to <1 ppm) |
| Sodium Bisulfite (NaHSO₃) | Hydroxymethanesulfonate adduct | Aqueous / Biphasic | Large-scale (Early-stage workup) | >90% per wash |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Late-Stage Formaldehyde Removal using Polymer-Supported Sulfonylhydrazine
Causality Principle: The solid-phase resin acts as an irreversible thermodynamic trap. By shifting the equilibrium away from the spiroamine-aminal adduct, the resin forces the release of formaldehyde from the API, covalently binding it to the polymer matrix.
-
Preparation: Dissolve the contaminated spiroamine API in an anhydrous organic solvent (e.g., DMF or THF) to achieve a highly concentrated product stream (e.g., 100 mg/mL).
-
Resin Addition: Add commercially available polystyrene-based sulfonylhydrazine resin (PS-TsNHNH₂) at a loading ratio of 20 mg of resin per gram of API product.
-
Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Note: Avoid magnetic stirring bars, which can mechanically shear the polymer beads and complicate filtration.
-
Self-Validation Check: Prior to final filtration, withdraw a 10 µL aliquot of the supernatant. Derivatize with 0.2 mg/mL DNPH in 20% acetonitrile/HCl and analyze via HPLC-UV at 360 nm. The protocol is validated when the formaldehyde-hydrazone peak area falls below the established Limit of Detection (LOD).
-
Recovery: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake twice with the reaction solvent to ensure maximum recovery of the purified spiroamine. Evaporate the filtrate to yield the clean API.
Protocol B: Large-Scale Aqueous Scavenging using Sodium Bisulfite
Causality Principle: Sodium bisulfite relies on phase-transfer dynamics. The reaction between bisulfite and formaldehyde yields a highly polar, water-soluble hydroxymethanesulfonate salt. This permanent partition into the aqueous layer prevents the impurity from re-entering the organic phase where the spiroamine resides.
-
Reagent Preparation: Prepare a fresh 10–20% (w/v) aqueous solution of sodium bisulfite (NaHSO₃). Ensure the pH of the solution is maintained between 4.0 and 6.0 to maximize the concentration of the active bisulfite nucleophile.
-
Biphasic Extraction: Dissolve the crude spiroamine in a water-immiscible organic solvent (e.g., ethyl acetate or 2-methyltetrahydrofuran). Add an equal volume of the prepared sodium bisulfite solution.
-
Agitation: Vigorously stir the biphasic mixture at room temperature for 60 to 90 minutes. High shear mixing is required to maximize the interfacial surface area for the reaction.
-
Phase Separation & Validation: Transfer the mixture to a separatory funnel and allow the phases to separate completely. Drain the aqueous layer (containing the formaldehyde adduct). To self-validate the extraction, subject a sample of the organic layer to headspace GC-MS analysis. If formaldehyde levels remain above the acceptable parts-per-million (ppm) threshold, repeat the bisulfite wash.
-
Final Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
References
- Risk of Formaldehyde Contamination in Amines from Residual Dichloromethane.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Selective Removal of a Pharmaceutical Process Impurity Using a Reactive Resin.
- US7041220B2 - Method of use for aldehyde removal.
Technical Support Center: Controlling pH Levels During Spiroaminal Formation
Welcome to the Technical Support Center for spiroaminal synthesis and biosynthesis. Spiroaminals are complex, highly sensitive structural motifs found in potent natural products such as marineosins, aspirochlorine, and palau'amine[1][2]. Unlike their all-oxygen spiroketal analogues, spiroaminals contain a nitrogen atom at the spiro center, adding a layer of steric and electronic complexity[3]. The protonation state of this nitrogen atom dictates the anomeric stabilization, conformation, and reversibility of the cyclization, making precise pH control the most critical parameter in your experimental workflow[3][4].
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to master pH control during spiroaminal formation.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing epimerization or ring-opening at the spiro center instead of the desired doubly anomerically stabilized conformation? Root Cause & Causality: Spiroaminal formation is a reversible process in aqueous or acidic systems[5]. The stability of the spiro center relies heavily on the anomeric effect (the hyperconjugative interaction between the lone pair of the heteroatom and the anti-bonding orbital of the adjacent C–X bond)[4]. If the pH drops too low, the nitrogen atom becomes protonated. This protonation eliminates the nitrogen's lone pair, destroying the anomeric stabilization and elongating the C–N bond, which triggers ring-opening or epimerization to a thermodynamically less favorable conformer[3][4]. Solution: Maintain strict pH control (typically between pH 7.0 and 9.0) during both the reaction and purification phases. If using Lewis acids, ensure they are carefully buffered, or utilize non-protic conditions[6].
Q2: My spiroaminal degrades during silica gel chromatography. How can I isolate it intact? Root Cause & Causality: Standard silica gel is inherently acidic. The localized acidic microenvironment on the silica surface catalyzes the reversible hydrolysis of the aminal linkage back to the acyclic amino-ketone precursor[5]. Solution: Pre-treat your silica gel with a mild base (e.g., 1% triethylamine in your eluent) to neutralize the acidic silanol groups, or use basic alumina. Alternatively, perform the purification using buffered aqueous/organic extractions at pH 9[3].
Q3: In biocatalytic spiroaminal synthesis, why does my enzyme (e.g., Rieske oxygenase or flavoprotein) fail to yield the cyclized product despite consuming the substrate? Root Cause & Causality: Enzymes like MarG (for marineosins) or AclR (for aspirochlorine) require specific pH optima to facilitate the 1,5-sigmatropic shifts and oxidative bicyclizations required for spiroaminal formation[2][7]. Deviations from physiological pH (pH 7.4) can alter the ionization state of crucial active-site residues (like the noncanonical CXXH motif in AclR), halting the cascade at an intermediate stage[7]. Solution: Implement a closed-loop feedback system using automated titration or CO2 sparging to maintain the bioreactor strictly at pH 7.4 ± 0.05[8][9].
Part 2: Mechanistic Workflows & Visualizations
To understand the delicate balance of spiroaminal stability, we must map the thermodynamic equilibrium driven by pH.
Caption: pH-dependent equilibrium and reversibility in spiroaminal formation.
Closed-Loop Bioreactor pH Control
For enzymatic or whole-cell biocatalytic formations, maintaining a narrow pH deadband is essential to prevent intermediate accumulation[9].
Caption: Closed-loop feedback system for precise pH control in scale-up bioreactors.
Part 3: Quantitative Data & Buffer Selection
Selecting the correct pH environment is dictated by the specific synthetic or biosynthetic route. Below is a synthesized matrix of optimal conditions for spiroaminal stability.
| Methodology / Environment | Target pH Range | Buffer / Reagent System | Effect on Spiroaminal Core |
| Chemical Deprotection | 7.0 – 9.0 | TBAF in THF (Buffered to pH 9) | Preserves stereochemistry; prevents ring-opening[3]. |
| Lewis Acid Cyclization | 6.5 – 7.5 | Neodymium(III) triflate | High diastereoselectivity; avoids protic degradation[6]. |
| Biocatalytic (AclR/MarG) | 7.4 ± 0.05 | HEPES / Phosphate Buffer | Optimal active-site ionization; enables bicyclization[1][7]. |
| Chromatographic Isolation | > 7.5 | 1% Et3N in EtOAc/Hexanes | Neutralizes acidic silanols; stops aminal hydrolysis[5]. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Mild Base-Buffered Chemical Spiroaminal Formation
This protocol utilizes a self-validating pH check to ensure the spiroaminal does not undergo acid-catalyzed epimerization during the removal of protecting groups.
Step-by-Step Methodology:
-
Preparation: Dissolve the acyclic aminal precursor (e.g., 0.29 mmol) in 5 mL of anhydrous THF under an argon atmosphere[6].
-
Buffer Integration: Add 50 μL of a 1 M solution of acetic acid (AcOH) in THF to establish a baseline, immediately followed by the addition of commercially available Tetrabutylammonium fluoride (TBAF) buffered to ~pH 9[3]. Self-Validation Check: Spot the mixture on wet pH paper; it must read between 7.5 and 8.5. If it drops below 7, add additional buffered TBAF.
-
Reaction: Stir the solution at room temperature for 10 hours.
-
Secondary Dosing: Add a further 50 μL portion of the pH 9 TBAF solution to push the equilibrium toward the doubly anomerically stabilized conformation[3]. Stir for an additional 8 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Purify immediately using flash column chromatography with an eluent containing 1% triethylamine to prevent on-column hydrolysis[5].
Protocol B: Bioreactor pH Control for Enzymatic Spiroaminal Biosynthesis
When utilizing enzymes like the flavoprotein AclR or Rieske oxygenase MarG, dynamic pH control is required to counteract the acidification caused by cellular metabolism or side reactions.
Step-by-Step Methodology:
-
Calibration: Calibrate the continuous precision pH probes using standard buffers (pH 4.0, 7.0, and 10.0) prior to bioreactor sterilization[8].
-
Media Preparation: Prepare the reaction media using a 25 mM HEPES buffer system to provide baseline resistance to pH fluctuations, setting the initial pH to 7.4[1].
-
Controller Setup: Program the automated bioreactor controller with a two-sided control loop. Set the target pH to 7.40 with a strict deadband of 0.05[9].
-
Actuation Parameters:
-
Execution & Validation: Initiate the enzymatic reaction. Self-Validation Check: Monitor the base-pump utilization rate. A sudden spike in base addition indicates rapid acidification (potentially from enzyme uncoupling or side-product formation), prompting an immediate halt for LC-MS analysis.
References
- Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals Thieme Connect
- Specialized Flavoprotein Promotes Sulfur Migration and Spiroaminal Formation in Aspirochlorine Biosynthesis ResearchG
- pH Control Zamann Pharma Support GmbH
- Effective bioreactor pH control using only sparging gases ResearchG
- Metabolic engineering and late-stage functionalization expand the chemical space of the antimalarial premarineosin A Malaria World
- Acid Hydrolysis of Cellulose and the Anomeric Effect: A Computational Study Heinrich-Heine-Universität Düsseldorf
- Reversible formation of aminals: A new strategy to control the release of bioactive volatiles
- Elucidation of Final Steps of the Marineosins Biosynthetic Pathway through Identification and Characterization of the Corresponding Gene Cluster NIH
- Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals (Lewis Acid Medi
Sources
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Elucidation of Final Steps of the Marineosins Biosynthetic Pathway through Identification and Characterization of the Corresponding Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. pH Control - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Filtration of Fine Spirocyclic Precipitates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges encountered during the filtration of fine spirocyclic precipitates. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Introduction: The Unique Challenge of Spirocyclic Precipitates
Spirocyclic compounds are increasingly prevalent in modern drug discovery due to their unique three-dimensional structures, which can lead to improved potency and selectivity.[1][2][3] However, these same structural features—rigidity and a globular shape—can present significant challenges during isolation and purification. The way these molecules pack into a crystal lattice can result in fine, poorly-filterable precipitates that can clog filter media, slow down processes, and impact final product purity.[4][5] This guide will address these specific challenges head-on.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my spirocyclic precipitates so fine and difficult to filter?
A1: The formation of fine precipitates is often linked to rapid nucleation during the crystallization or precipitation process.[6][7] For spirocyclic compounds, their rigid, non-planar structures can inhibit efficient crystal packing, leading to smaller, less-ordered crystalline or even amorphous solids.[8][9] Several factors can exacerbate this:
-
High Supersaturation: Rapidly adding an anti-solvent or quickly changing the temperature can create a high degree of supersaturation, favoring nucleation over crystal growth. This results in a large number of small particles rather than fewer, larger crystals.[7][10]
-
Solvent Choice: The solvent system plays a critical role. A solvent in which the spirocyclic compound is highly soluble may require a large volume of anti-solvent to induce precipitation, leading to "oiling out" or the formation of very fine particles.
-
Inherent Molecular Properties: The complexity and conformational rigidity of the spirocyclic scaffold can intrinsically lead to less favorable crystal packing, resulting in smaller particle sizes.[1]
Q2: I'm observing significant product loss in the filtrate. What are the likely causes?
A2: Product loss during filtration of fine precipitates can be attributed to several factors:
-
Incomplete Precipitation: The compound may have residual solubility in the mother liquor. This is a particular concern for spirocyclic compounds that may have polar functional groups, increasing their affinity for certain solvent mixtures.
-
Filter Media Breakthrough: Fine particles can pass through the pores of the filter medium, especially at the start of the filtration process before a solid cake has formed.[11]
-
Adsorption to Filter Media: Highly functionalized spirocyclic compounds can adsorb to the surface of the filter membrane, particularly if there are electrostatic or hydrophobic interactions.
Q3: My filtration process is extremely slow, and the filter clogs almost immediately. How can I improve the filtration rate?
A3: Slow filtration and clogging are classic signs of a highly resistant filter cake formed by fine particles. Here are several strategies to address this:
-
Optimize the Precipitation/Crystallization Process: The most effective solution is often to improve the particle size and morphology before filtration.
-
Control Supersaturation: Employ a slower addition of anti-solvent or a more gradual temperature change to favor crystal growth over nucleation.[6][7]
-
Seeding: Introduce a small quantity of previously isolated crystals to encourage growth on existing surfaces rather than new nucleation.
-
Aging/Digestion: Allow the precipitate to stir in the mother liquor for a period (hours to overnight), sometimes at a slightly elevated temperature. This process, known as Ostwald ripening, allows larger particles to grow at the expense of smaller, more soluble ones.
-
-
Utilize a Filter Aid: For particularly challenging filtrations, a filter aid like diatomaceous earth (Celite®) or perlite can be used. A thin pad of the filter aid is first deposited on the filter paper to pre-coat it. This creates a porous layer that traps the fine precipitate particles, preventing them from blinding the filter medium.[11]
-
Consider Alternative Filtration Techniques:
-
Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be more effective than traditional filtration.
-
Cross-Flow Filtration: In a larger scale setting, cross-flow or tangential flow filtration can be employed to prevent the build-up of a thick filter cake.[12]
-
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common filtration problems with fine spirocyclic precipitates.
Issue 1: Low Yield
| Symptom | Possible Cause | Suggested Solution(s) |
| Filtrate is cloudy or becomes cloudy upon standing. | Fine particles are passing through the filter paper. | - Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE for organic solvents).- Employ a filter aid (see Protocol 1).- Re-filter the filtrate through the same filter paper to build up a more effective cake. |
| Significant amount of solid remains in the reaction vessel. | Poor transfer technique or adherence of the solid to the vessel walls. | - Use a spatula to scrape the walls of the vessel.- Rinse the vessel with a small amount of the filtrate or a fresh, cold solvent to transfer the remaining solid. |
| The isolated solid is difficult to dry and appears "gummy" or "oily". | The precipitate may have "oiled out" before solidifying, trapping solvent. | - Optimize the precipitation by slowing down the addition of anti-solvent.- Consider cooling the solution before or during precipitation.- Triturate the gummy solid with a non-polar solvent (e.g., hexanes) to induce solidification and remove trapped solvent. |
Issue 2: Slow Filtration Rate
| Symptom | Possible Cause | Suggested Solution(s) |
| Filtration starts at a reasonable rate then slows to a stop. | Filter medium is clogged by fine particles (blinding). | - Apply a gentle vacuum, being careful not to compact the filter cake too much.- Use a filter aid (see Protocol 1).- Gently scrape the surface of the filter cake with a spatula to expose a fresh surface (use with caution as this can disturb the cake). |
| The filter cake appears dense and impermeable. | Excessive vacuum has compacted the fine particles. | - Reduce the vacuum pressure.- Consider pressure filtration as an alternative to vacuum filtration. |
| The viscosity of the mother liquor is high. | The solvent system has a high viscosity. | - Gently warm the mixture to reduce viscosity (ensure the compound's solubility is not significantly increased).- Dilute the slurry with more of the anti-solvent if feasible. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Using a Filter Aid (Celite®) for Fine Precipitates
This protocol describes the use of a filter aid for vacuum filtration of a fine spirocyclic precipitate.
Materials:
-
Büchner funnel and filter flask
-
Filter paper of the appropriate size
-
Celite® (diatomaceous earth)
-
Spatula
-
Your slurry containing the fine spirocyclic precipitate
-
Wash solvent (cold)
Procedure:
-
Set up the Filtration Apparatus: Place the Büchner funnel on the filter flask and connect it to a vacuum source.
-
Seat the Filter Paper: Place a piece of filter paper in the funnel. Wet it with a small amount of the filtration solvent and apply a gentle vacuum to ensure it is seated flat.
-
Prepare the Pre-coat:
-
In a small beaker, create a slurry of Celite® in the filtration solvent (approximately 0.5 cm worth of Celite® in the funnel is a good starting point).
-
With the vacuum off, pour the Celite® slurry into the Büchner funnel.
-
Apply a gentle vacuum to draw the solvent through, leaving a uniform pad of Celite® on the filter paper.
-
-
Perform the Filtration:
-
Gently pour the slurry containing your spirocyclic precipitate onto the center of the Celite® pad.
-
Apply vacuum to draw the mother liquor through.
-
-
Wash the Cake:
-
Once the mother liquor has been filtered, release the vacuum.
-
Add a small amount of cold wash solvent to the filter cake and gently resuspend the solid.
-
Re-apply the vacuum to draw the wash solvent through. Repeat as necessary.
-
-
Dry the Product: The product can be dried on the filter paper along with the Celite®. The Celite® can be removed during a subsequent dissolution and re-filtration step if necessary.
Troubleshooting Workflow Diagram
The following diagram illustrates a decision-making process for troubleshooting filtration issues.
Caption: Troubleshooting decision tree for filtration issues.
References
-
Improved characterization of pure and formulated active pharmaceutical ingredients by fast magic angle spinning solid-state NMR spectroscopy. (n.d.). University of Warwick. Retrieved March 11, 2026, from [Link]
-
Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. (2024, January 23). Purdue University. Retrieved March 11, 2026, from [Link]
-
Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals. Retrieved March 11, 2026, from [Link]
-
Pharmaceutical Filtration. (n.d.). Generon. Retrieved March 11, 2026, from [Link]
-
Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle. (n.d.). Patheon Pharma Services. Retrieved March 11, 2026, from [Link]
-
Solid State Characterization of Pharmaceutical Drug Substances. (2024, October 4). Malvern Panalytical. Retrieved March 11, 2026, from [Link]
-
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved March 11, 2026, from [Link]
-
The Drug Filtration Process: A Critical Step in Pharmaceutical Manufacturing. (2024, October 28). Open Access Journals. Retrieved March 11, 2026, from [Link]
-
Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). Research Journal of Pharmacy and Technology. Retrieved March 11, 2026, from [Link]
-
Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. (2023, July 26). CPC. Retrieved March 11, 2026, from [Link]
-
Case Study: Intermittent Premature Filter Fouling Solved. (2023, March 31). Critical Process Filtration. Retrieved March 11, 2026, from [Link]
-
Crystallization and Precipitation. (2025, October 2). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Spirocyclic Motifs in Natural Products. (n.d.). PMC. Retrieved March 11, 2026, from [Link]
-
Crystallization processes in pharmaceutical technology and drug delivery design. (n.d.). Elsevier. Retrieved March 11, 2026, from [Link]
-
Molecular Filters in Medicinal Chemistry. (2023, April 18). MDPI. Retrieved March 11, 2026, from [Link]
-
Influence of shape on crystal structure and optical properties of heterocyclic conjugated molecules. (2024, October 31). Massachusetts Institute of Technology. Retrieved March 11, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC. Retrieved March 11, 2026, from [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle - Patheon pharma services [patheon.com]
- 5. youtube.com [youtube.com]
- 6. syrris.com [syrris.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [dr.lib.iastate.edu]
- 9. agnopharma.com [agnopharma.com]
- 10. rjptonline.org [rjptonline.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. openaccessjournals.com [openaccessjournals.com]
A Comparative Guide to Validating the Purity of 2,4,8,10-Tetraazaspiro[5.5]undecane via High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of 2,4,8,10-Tetraazaspiro[5.5]undecane purity. By delving into the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for developing and validating a robust analytical method for this and structurally related spirocyclic compounds.
The Critical Role of Purity in Drug Development
2,4,8,10-Tetraazaspiro[5.5]undecane, a unique spirocyclic diaminal, represents a class of compounds with significant potential in medicinal chemistry due to their rigid three-dimensional structures. The precise arrangement of nitrogen atoms makes them attractive scaffolds for designing novel therapeutic agents. However, the synthetic route to such molecules can often yield a variety of impurities, including unreacted starting materials, intermediates, and side-products. Even trace amounts of these impurities can have significant impacts on the compound's pharmacological and toxicological profile, making a validated purity assessment non-negotiable.[1][2]
Understanding the Synthetic Landscape and Potential Impurities
While a specific, peer-reviewed synthesis for 2,4,8,10-Tetraazaspiro[5.5]undecane is not widely documented, its structure strongly suggests a synthesis pathway analogous to its oxygen-containing counterpart, 2,4,8,10-Tetraoxaspiro[5.5]undecane. The synthesis of the latter involves the condensation of pentaerythritol with formaldehyde.[3][4][5] Therefore, it is highly probable that 2,4,8,10-Tetraazaspiro[5.5]undecane is synthesized via the condensation of pentaerythrityltetraamine with formaldehyde.[6][7]
This inferred synthesis allows us to anticipate potential process-related impurities:
-
Unreacted Starting Materials:
-
Pentaerythrityltetraamine
-
Formaldehyde (or its equivalents like paraformaldehyde)
-
-
Partially Reacted Intermediates:
-
Mono-aminal and di-aminal intermediates where not all amino groups have reacted.
-
-
Oligomeric By-products:
-
Polymeric structures resulting from uncontrolled condensation reactions.
-
-
Degradation Products:
-
Hydrolysis products if the compound is exposed to acidic or basic conditions.
-
A robust HPLC method must be able to separate the active pharmaceutical ingredient (API) from all these potential impurities.
Comparative Analysis of HPLC Methodologies
For a polar, nitrogen-containing compound like 2,4,8,10-Tetraazaspiro[5.5]undecane, several HPLC approaches can be considered. The choice of method will significantly impact the resolution, sensitivity, and overall reliability of the purity assessment.
| HPLC Method | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase (RP-HPLC) | C18, C8 | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate, phosphate) | Versatile, reproducible, and widely applicable. Good for separating compounds with varying polarity. | Poor retention of very polar compounds. May require ion-pairing agents for highly basic analytes, which can complicate method development and detection. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Cyano, Silica | High organic content with a small amount of aqueous buffer | Excellent retention and separation of very polar compounds. | Can have longer equilibration times. Mobile phase and sample solvent compatibility is critical. |
| Ion-Exchange Chromatography (IEX) | Cation-exchange | Aqueous buffer with varying ionic strength and/or pH | Highly selective for charged or ionizable compounds. | Sensitive to mobile phase composition. May not be suitable for neutral impurities. |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Normal-phase (e.g., hexane/isopropanol) or Reversed-phase | Necessary for separating enantiomers if the spiro compound or its impurities are chiral. | Not required for achiral purity assessment. Can be more expensive.[8][9][10] |
For routine purity analysis of 2,4,8,10-Tetraazaspiro[5.5]undecane, Reversed-Phase HPLC (RP-HPLC) offers the best balance of versatility, robustness, and widespread availability. The polarity of the target compound and its potential impurities can be effectively managed through careful selection of the mobile phase composition.
Recommended Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a starting point for developing a validated RP-HPLC method for the purity determination of 2,4,8,10-Tetraazaspiro[5.5]undecane. The method is designed to be compliant with International Council for Harmonisation (ICH) guidelines.[2]
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Ammonium acetate (analytical grade).
-
2,4,8,10-Tetraazaspiro[5.5]undecane reference standard and sample.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides a good balance of retention for moderately polar to non-polar compounds. The chosen dimensions are suitable for standard analytical HPLC.[11][12] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH adjusted to 7.0 with acetic acid or ammonium hydroxide) | Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry (MS) if further characterization of impurities is needed. A neutral pH is a good starting point for a compound with multiple basic nitrogen atoms.[13] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 5% B; 20-25 min: 5% B | A gradient elution is necessary to ensure the elution of both polar (early eluting) and potentially less polar (late eluting) impurities. The re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | As the target molecule lacks a strong chromophore, detection at a lower UV wavelength is necessary to ensure the detection of the API and potential impurities. |
| Injection Volume | 10 µL | A standard injection volume. |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the 2,4,8,10-Tetraazaspiro[5.5]undecane reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
Method Validation
The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
A clear understanding of the experimental and validation workflow is essential for successful implementation.
Sources
- 1. biomedres.us [biomedres.us]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. mdpi.com [mdpi.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4757144A - Preparing tertiary amine from formaldehyde and primary and/or secondary amine - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rroij.com [rroij.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. WO2009056872A2 - Novel chromatography methods - Google Patents [patents.google.com]
Comparative study of rigid vs flexible amine crosslinkers
The Mechanics of Bioconjugation: A Comparative Guide to Rigid vs. Flexible Amine Crosslinkers
In the development of biotherapeutics, structural biology, and targeted drug delivery, the selection of a crosslinker is rarely a trivial choice. Amine-reactive crosslinkers—predominantly utilizing N-hydroxysuccinimide (NHS) esters to target primary amines on lysine residues or the N-terminus—are foundational tools[1]. However, the mechanical nature of the spacer arm connecting these reactive groups fundamentally dictates the success, stability, and pharmacokinetic (PK) profile of the resulting bioconjugate.
This guide provides an objective, data-driven comparison of rigid versus flexible amine crosslinkers, exploring the causality behind their experimental performance and establishing validated workflows for their application.
Mechanistic Causality: Why Spacer Arm Dynamics Matter
The spacer arm of a crosslinker does more than bridge two molecules; it governs the thermodynamic and steric realities of the conjugate[].
Flexible Crosslinkers (Aliphatic & PEGylated) Flexible crosslinkers, such as BS3 (Bis[sulfosuccinimidyl] suberate) or SM(PEG)n series, feature linear carbon chains or polyethylene glycol (PEG) repeats.
-
The Causality: Conformational freedom allows the reactive groups to act as a "molecular tether," sweeping through a larger radius to find accessible nucleophilic amines. In Antibody-Drug Conjugates (ADCs), flexible PEG spacers are frequently employed to mask the hydrophobicity of potent payloads (like MMAE). By increasing the hydrodynamic radius and solubility, they prevent hydrophobicity-induced aggregation and allow for a higher, more homogeneous Drug-to-Antibody Ratio (DAR)[][3].
Rigid Crosslinkers (Cycloalkanes, Aromatics, Short Aliphatics) Rigid crosslinkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or DSG (Disuccinimidyl glutarate), contain constrained ring structures or highly abbreviated aliphatic chains.
-
The Causality: Rigidity restricts the relative movement of the conjugated entities. In protein-protein interaction mapping, rigid linkers lock transient complexes into a fixed spatial orientation, preventing the "blurring" of structural data. In ADCs, the steric hindrance provided by rigid structures (e.g., the cyclohexane ring in SMCC) physically shields adjacent bonds—such as the maleimide-thioether linkage—from premature retro-Michael exchange with serum albumin, dramatically increasing plasma half-life[][4].
Quantitative Comparison of Key Amine Crosslinkers
The following table summarizes the structural and functional metrics of industry-standard amine crosslinkers based on their mechanical profiles[1][][5].
| Crosslinker | Type | Reactive Groups | Spacer Length (Å) | Mechanics | Key Advantage & Application |
| DSG | Homobifunctional | NHS / NHS | 7.7 | Rigid (Short) | Membrane-permeable; ideal for locking intracellular protein complexes in a fixed state. |
| BS3 | Homobifunctional | Sulfo-NHS / Sulfo-NHS | 11.4 | Flexible | Highly water-soluble; captures dynamic surface interactions without organic solvents. |
| SMCC | Heterobifunctional | NHS / Maleimide | 11.6 | Rigid | Cyclohexane ring prevents premature payload loss in circulation; standard for ADC synthesis. |
| SM(PEG)4 | Heterobifunctional | NHS / Maleimide | 24.9 | Flexible | Extended reach; dramatically improves solubility of hydrophobic payloads, reducing aggregation. |
| SM(PEG)12 | Heterobifunctional | NHS / Maleimide | 53.4 | Highly Flexible | Maximum flexibility; used when extreme steric hindrance between carrier and payload exists. |
Visualizing the Selection Logic
Logic workflow for selecting rigid vs. flexible amine crosslinkers in bioconjugation.
Self-Validating Experimental Protocols
To objectively evaluate the performance of these crosslinkers, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale and a built-in verification method.
Protocol A: Comparative Protein-Protein Crosslinking (BS3 vs. DSG)
Objective: Evaluate the efficiency of a flexible (BS3) versus rigid (DSG) homobifunctional crosslinker in stabilizing a protein dimer.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the target protein at 1–5 mg/mL in a non-amine-containing buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).
-
Causality: Amine buffers (Tris, glycine) will competitively inhibit the reaction. The pH is maintained at 7.5 to ensure a sufficient fraction of primary amines are unprotonated and highly nucleophilic[1].
-
-
Reagent Equilibration: Allow BS3 and DSG vials to fully equilibrate to room temperature before opening.
-
Crosslinker Addition: Add a 20-fold molar excess of BS3 (dissolved in water) to one aliquot, and DSG (dissolved in anhydrous DMSO) to another. Incubate for 30 minutes at room temperature.
-
Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Causality: The primary amines in Tris consume any unreacted NHS esters, halting the reaction and preventing off-target crosslinking during downstream analysis[5].
-
-
System Validation (SDS-PAGE): Run the quenched samples on a non-reducing SDS-PAGE gel.
-
Validation Metric: Successful crosslinking is validated by the appearance of a higher molecular weight band corresponding to the dimer. Flexible BS3 typically yields a higher crosslinking efficiency (darker dimer band) due to its ability to bridge distant lysines, whereas rigid DSG will only capture tightly associated complexes with optimal lysine spacing.
-
Protocol B: Two-Step ADC Conjugation (SMCC vs. SM(PEG)4)
Objective: Synthesize an ADC using a rigid (SMCC) versus flexible (SM(PEG)4) heterobifunctional crosslinker to evaluate DAR and aggregation.
Step-by-Step Methodology:
-
Antibody Activation: Dilute the monoclonal antibody to 2 mg/mL in Modification Buffer (PBS + 5 mM EDTA, pH 7.2). Add a 10-fold molar excess of SMCC or SM(PEG)4. Incubate for 30 minutes at room temperature.
-
Causality: EDTA chelates trace metals, preventing the oxidation of sulfhydryls in the subsequent step. The two-step method prevents the antibody from crosslinking to itself, which occurs if homobifunctional reagents are used[1].
-
-
Purification (Desalting): Pass the reaction mixture through a Zeba Spin Desalting Column equilibrated with Modification Buffer.
-
Validation Metric 1 (Hydrolysis Check): Measure the absorbance of the flow-through at 260–280 nm. The leaving group (NHS byproduct) strongly absorbs in this range, providing real-time validation that the activation reaction occurred[1].
-
-
Payload Conjugation: Add a 5-fold molar excess of a thiol-containing payload (e.g., an MMAE derivative) to the activated antibody. Incubate for 2 hours at room temperature.
-
System Validation (HIC & SEC): Analyze the final conjugates using Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).
-
Validation Metric 2: HIC will reveal the DAR distribution. SM(PEG)4 typically yields a tighter, more homogeneous DAR distribution due to the flexible PEG chain mitigating payload steric hindrance. SEC will validate structural integrity; rigid SMCC conjugates bearing highly hydrophobic payloads may show a higher percentage of high-molecular-weight aggregates compared to the PEGylated variant[][3].
-
References
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers. Available at: [Link]
-
Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? MDPI. Available at:[Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Thermal Analysis of 2,4,8,10-Tetraazaspiro[5.5]undecane by TGA and DSC
For researchers and professionals in drug development, understanding the physicochemical properties of a new chemical entity is paramount. The thermal stability and phase behavior of a molecule like 2,4,8,10-Tetraazaspiro[5.5]undecane, a unique nitrogen-rich spirocyclic compound, directly influence its viability as a drug candidate, affecting everything from formulation and storage to processing and shelf-life.[1] This guide provides an in-depth examination of the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize this molecule.
Due to the novel nature of 2,4,8,10-Tetraazaspiro[5.5]undecane, this guide synthesizes established principles of thermal analysis and draws objective comparisons with structurally related compounds to project its thermal behavior. We will explore the causality behind experimental choices, present robust, self-validating protocols grounded in industry standards, and provide a predictive analysis of its thermal profile.
The Critical Role of Thermal Analysis for Novel Heterocycles
Thermal analysis techniques are indispensable tools in pharmaceutical sciences.[2] For a molecule such as 2,4,8,10-Tetraazaspiro[5.5]undecane, which features a rigid spirocyclic core and multiple nitrogen atoms, TGA and DSC provide critical data points:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature or time.[3] It is the gold standard for determining melting point, enthalpy of fusion, glass transitions, and identifying polymorphic forms—all of which are critical for bioavailability and formulation stability.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated.[1] This is vital for assessing thermal stability, identifying decomposition temperatures, and quantifying volatile content like moisture or residual solvents.[2]
Combined, these techniques offer a comprehensive thermal profile, allowing scientists to de-risk development by identifying potential liabilities early in the discovery process.[2]
Experimental Protocols: A Foundation of Trustworthiness
The integrity of thermal analysis data hinges on a meticulously executed, standardized protocol. The following methodologies are designed to be self-validating and are grounded in recognized standards such as those from ASTM International.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the melting point (Tₘ) and enthalpy of fusion (ΔHᵟ) of 2,4,8,10-Tetraazaspiro[5.5]undecane.
Objective: To characterize the solid-state phase transitions of the sample.
Apparatus:
-
A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
-
Aluminum or hermetically sealed gold-plated pans and lids.
-
A crimper for sealing pans.
-
A microbalance with a precision of at least ±0.01 mg.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 2,4,8,10-Tetraazaspiro[5.5]undecane into a sample pan. The use of a small sample mass minimizes thermal gradients.
-
Encapsulation: Hermetically seal the pan to prevent any mass loss due to sublimation prior to melting. Prepare an identical empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the cell at 25°C.
-
Heating Ramp: Heat the sample from 25°C to a temperature well above the anticipated melting point (e.g., 350°C) at a linear heating rate of 10°C/min under a continuous nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation.[4]
-
Cooling Ramp: Cool the sample back to 25°C at a controlled rate (e.g., 10°C/min) to observe any crystallization or glass transition events.
-
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak, and the enthalpy of fusion is calculated by integrating the peak area.[3]
Diagram of the DSC Experimental Workflow A visual representation of the key steps in the DSC protocol.
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the principles outlined in ASTM E1131 and is designed to determine the thermal stability and decomposition profile of 2,4,8,10-Tetraazaspiro[5.5]undecane.
Objective: To quantify the mass loss of the sample as a function of temperature.
Apparatus:
-
A calibrated Thermogravimetric Analyzer.
-
High-purity platinum or ceramic sample pans.
-
A microbalance integral to the TGA, with high sensitivity.
Step-by-Step Methodology:
-
Sample Preparation: Place 5-10 mg of 2,4,8,10-Tetraazaspiro[5.5]undecane into a tared TGA pan.
-
Instrument Setup: Load the sample pan onto the TGA balance mechanism and position the furnace.
-
Thermal Program:
-
Purging: Purge the furnace with high-purity nitrogen (99.99+%) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Equilibration: Equilibrate the sample at 30°C.
-
Heating Ramp: Heat the sample from 30°C to an upper limit where full decomposition is expected (e.g., 600°C) at a linear heating rate of 10°C/min.
-
-
Data Analysis: Record the sample mass (as a percentage of initial mass) and its first derivative (DTG) as a function of temperature. The onset temperature of decomposition (Tₒₙₛₑₜ) indicates the start of significant thermal instability. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (Tₘₐₓ).[5]
Diagram of the TGA Experimental Workflow This diagram illustrates the standardized procedure for TGA.
Caption: Workflow for TGA analysis.
Predicted Thermal Profile and Comparative Analysis
While experimental data for 2,4,8,10-Tetraazaspiro[5.5]undecane is not publicly available, we can predict its thermal behavior based on its unique structural motifs and compare it to related compounds.
Predicted DSC Profile
The structure of 2,4,8,10-Tetraazaspiro[5.5]undecane is characterized by a rigid bicyclic system locked by a spiro-carbon center. The presence of four secondary amine groups allows for significant intermolecular hydrogen bonding. This combination of rigidity and strong intermolecular forces suggests a high-melting-point crystalline solid.[6]
-
Melting Point (Tₘ): A sharp endothermic peak is expected, characteristic of a pure crystalline compound. The melting point is predicted to be relatively high, likely exceeding 200°C. This is consistent with other rigid bicyclic amines and nitrogen-rich heterocycles which often exhibit high thermal stability.[7]
-
Enthalpy of Fusion (ΔHᵟ): A significant enthalpy of fusion is anticipated, reflecting the energy required to overcome the strong hydrogen bonding and crystal lattice forces.
Predicted TGA Profile
The thermal stability is expected to be substantial. Studies on other nitrogen-rich heterocyclic esters intended as drug candidates show decomposition onset temperatures above 250°C, with some being stable up to 280°C.[8]
-
Decomposition Onset (Tₒₙₛₑₜ): The molecule is predicted to be stable up to approximately 250-270°C .
-
Decomposition Profile: The decomposition is likely to occur in multiple stages, a common feature for complex heterocyclic compounds.[8] The initial fragmentation pathway could involve the cleavage of the N-N or C-N bonds within the heterocyclic rings, leading to the loss of nitrogen-containing fragments.[9]
Comparative Data
To contextualize these predictions, the table below compares the expected thermal properties of 2,4,8,10-Tetraazaspiro[5.5]undecane with data from other spiro and heterocyclic compounds.
| Compound Class | Example Compound | Melting Point (Tₘ) (°C) | Decomposition Temp (T-5%) (°C) | Key Structural Features | Reference |
| Predicted: Tetraaza-spiro | 2,4,8,10-Tetraazaspiro[5.5]undecane | >200 (Predicted) | ~260 (Predicted) | Rigid spiro core, 4x secondary amines (H-bonding) | - |
| Spiro Polycycloacetal | Vanillin/Syringaldehyde-based | 244 - 262 | 343 - 370 | Aromatic rings, spiro acetal linkages, high rigidity | [10] |
| Nitrogen-Rich Heterocycle | Imidazolidinoannelated triazinylformic acid ethyl ester | 165 - 195 | 276 - 280 | Multiple nitrogen atoms, ester and phenyl groups | [8] |
| Fused[11][11]-Bicyclic Heterocycle | Dinitrodiamino bicyclic compound | 328.8 (Decomp.) | >300 | Fused rings, extensive H-bonding, nitro groups | [7] |
| Common Spiro Compound | Spiro-OMeTAD | ~250 | ~400 | Large aromatic spirobifluorene core | [12][13] |
This comparison highlights that while the predicted decomposition temperature for our target molecule is high, certain spiro polycycloacetals and large aromatic systems like Spiro-OMeTAD exhibit even greater thermal stability due to their extensive aromaticity and higher molecular weight.[10][12] However, compared to other nitrogen-rich drug candidates, its predicted stability is well within a desirable range for pharmaceutical development.[8]
Conclusion and Future Directions
This guide establishes a robust framework for the TGA and DSC analysis of 2,4,8,10-Tetraazaspiro[5.5]undecane. Based on its structural characteristics and comparison with related compounds, it is predicted to be a high-melting, thermally stable crystalline solid with a decomposition onset temperature in the range of 250-270°C.
The protocols outlined herein provide a clear and scientifically sound methodology for obtaining definitive experimental data. Such data is crucial for any further development, enabling informed decisions on formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential pharmaceutical product derived from this novel scaffold.
References
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). Molecules. [Link]
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The formation and decomposition of 1,4,8,11 -tetra -azacyclotetradeca-4,11-dienes. (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Oxley, J. C., Smith, J. L., et al. (2000). Decomposition pathways of some 3,6-substituted s-tetrazines. The Journal of Physical Chemistry A. [Link]
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Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. (2021). ACS Applied Materials & Interfaces. [Link]
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Synthesis and stability of new spiroaminoborate esters. (2012). Molecules. [Link]
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Thermal Stability of Amine Compounds and Dichloromethane. (2015). Chemical Engineering Transactions. [Link]
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Shen, M., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. [Link]
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Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. (2018). Molecules. [Link]
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Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. (2021). Polymer Chemistry. [Link]
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Spectroscopic differentiation of spiro isomers
As a Senior Application Scientist, I frequently encounter the structural ambiguity inherent in spirocyclic scaffolds. Spiro isomers—molecules featuring two orthogonal rings joined by a single quaternary sp3 carbon—present a unique stereochemical challenge. Because they often lack traditional tetrahedral chiral centers and instead exhibit axial chirality, conventional 1D NMR and standard liquid chromatography are rarely sufficient for full structural elucidation.
To definitively characterize these molecules, researchers must deploy an orthogonal suite of advanced spectroscopic techniques. This guide objectively compares the performance, physical causality, and experimental application of 2D NMR, Chiroptical Spectroscopy (ECD/VCD), and Ion Mobility Mass Spectrometry (IM-MS) for the differentiation of spiro isomers.
Comparative Spectroscopic Methodologies
A. 2D NOESY/ROESY NMR: The Standard for Relative Configuration
The Causality: The spiro carbon acts as an insulating node that disrupts scalar ( J ) coupling between the two orthogonal rings, rendering standard COSY or TOCSY experiments ineffective for inter-ring connectivity. To overcome this, we rely on the Nuclear Overhauser Effect (NOE). NOESY and ROESY experiments measure through-space dipole-dipole cross-relaxation. Because the NOE intensity scales with the inverse sixth power of the internuclear distance ( r−6 ), it exclusively detects protons within ~5 Å of each other[1]. By observing cross-peaks between protons on opposing rings, we can deduce their spatial proximity and unambiguously assign the relative stereochemistry (RelC) of the spiro centers[2].
B. Chiroptical Spectroscopy (ECD & VCD): The Authority on Absolute Configuration
The Causality: While NMR provides relative orientation, it is blind to chirality unless chiral derivatizing agents are used. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) differentiate enantiomers based on their differential absorption of left- versus right-circularly polarized light.
-
ECD probes electronic transitions (UV-Vis range). However, ECD is highly sensitive to the global conformational ensemble. Minor structural changes, such as a single methyl substitution, can shift the conformer population and produce mirror-image ECD spectra for molecules with the same absolute configuration[3].
-
VCD probes vibrational transitions (IR range). Because vibrational modes are more localized, VCD provides a higher density of stereochemical markers and is less prone to the conformational artifacts that plague ECD, making it an incisive tool for complex spiro compounds[4].
C. Ion Mobility Mass Spectrometry (IM-MS): The Emerging Diastereomer Filter
The Causality: When spiro diastereomers cannot be resolved via chiral HPLC, IM-MS offers a gas-phase alternative. IM-MS separates ionized molecules based on their electrophoretic mobility through a buffer gas under an electric field. This mobility is dictated by the molecule's Collision Cross Section (CCS). Because spiro diastereomers possess different 3D geometries (e.g., a "compact" syn-isomer vs. an "extended" anti-isomer), they experience different collision frequencies with the buffer gas, resulting in distinct drift times despite having identical mass-to-charge ( m/z ) ratios[5].
Quantitative Performance & Data Comparison
The following table summarizes the operational parameters and physical basis of each technique when applied to spiro isomers:
| Analytical Technique | Primary Output | Physical Basis (Causality) | Sample Requirement | Key Limitation |
| 2D NOESY NMR | Relative Configuration | Dipole-dipole cross-relaxation ( r−6 ) | ~1–5 mg | Signal overlap; strictly limited to internuclear distances < 5 Å. |
| ECD Spectroscopy | Absolute Configuration | Differential absorption of circularly polarized UV-Vis light | < 0.1 mg | Highly sensitive to conformational flexibility; requires TD-DFT. |
| VCD Spectroscopy | Absolute Configuration | Differential absorption of circularly polarized IR light | ~5–10 mg | Lower sensitivity than ECD; requires highly concentrated samples. |
| IM-MS | Diastereomer Separation | Gas-phase mobility based on Collision Cross Section (CCS) | Nanograms | Cannot determine absolute configuration independently. |
Structural Elucidation Workflows
To ensure trustworthiness and scientific integrity, structural assignment must be a self-validating system. Relative configuration must first be locked via NMR, followed by absolute configuration assignment via chiroptical methods, which is ultimately validated by quantum mechanical calculations.
Fig 1. Integrated analytical workflow for spiro isomer stereochemical elucidation.
Fig 2. Mechanism of Ion Mobility MS separating spiro diastereomers based on CCS.
Self-Validating Experimental Protocol: NMR & TD-DFT/ECD
This step-by-step methodology ensures that the experimental data is mathematically validated by theoretical models, preventing false assignments caused by conformational artifacts[6],[3].
Step 1: 2D NOESY Acquisition & Relative Assignment
-
Dissolve ~3 mg of the purified spiro isomer in 600 µL of a deuterated solvent with low viscosity (e.g., CDCl3 or CD3CN ) to ensure a favorable rotational correlation time ( τc ).
-
Acquire a 2D NOESY spectrum. Crucial Causality: Set the mixing time ( tm ) carefully (typically 300–500 ms for small molecules). If tm is too long, spin diffusion will occur, creating false-positive cross-peaks via intermediate protons.
-
Map the through-space correlations between the protons on ring A and ring B to lock the relative configuration (e.g., syn vs. anti).
Step 2: Conformational Search & TD-DFT Calculations
-
Using the relative configuration established in Step 1, build the 3D model of the spiro compound in silico.
-
Perform a conformational search using Molecular Mechanics (e.g., OPLS4 force field) to identify all conformers within a 5.0 kcal/mol energy window.
-
Optimize the geometry of these conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.
-
Calculate the theoretical ECD spectra for the lowest-energy conformers using Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/TZVP level. Boltzmann-weight the spectra based on the calculated free energies of the conformers.
Step 3: Chiroptical Acquisition & Spectral Matching
-
Prepare a 0.1 mg/mL solution of the spiro isomer in spectroscopic-grade methanol or acetonitrile.
-
Acquire the experimental ECD spectrum from 190 nm to 400 nm using a quartz cuvette (1 mm path length) under a constant nitrogen purge.
-
Validation: Overlay the experimental ECD spectrum with the Boltzmann-weighted TD-DFT spectrum. A match in the sign and wavelength of the Cotton effects (CEs) confirms the absolute configuration. If the spectra do not match, the relative configuration from Step 1 must be re-evaluated, or VCD must be employed to bypass electronic conformational artifacts[4].
References
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BenchChem. "Characterization of Spiro Compounds." BenchChem Technical Support Center. 1[1]
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Fedorova, et al. "Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity." MDPI. 6[6]
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Pescitelli, G., et al. "How and How Much Molecular Conformation Affects Electronic Circular Dichroism: The Case of 1,1-Diarylcarbinols." MDPI. 3[3]
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Demelenne, A., et al. "Why and How to Control P-Chirality in Phosphorothioated Therapeutic Oligonucleotides: Analytical Challenges Associated with Determination of Stereochemical Composition." ACS Publications. 5[5]
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Shafirovich, V., et al. "Reconciliation of chemical, enzymatic, spectroscopic and computational data to assign the absolute configuration of the DNA base lesion spiroiminodihydantoin." PubMed / NIH.4[4]
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Pronina, Y. A., et al. "The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]." ResearchGate / Applied Magnetic Resonance. 2[2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
